5-Methoxy-2,2-dimethylchroman-4-one
Description
Properties
IUPAC Name |
5-methoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBDXQSHYXJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2,2-dimethylchroman-4-one
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products.[1][2] Its versatile structure has rendered it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of a specific derivative, 5-Methoxy-2,2-dimethylchroman-4-one. We will elucidate a robust and scientifically-grounded synthetic pathway, detail the step-by-step experimental protocols, and present a full suite of expected analytical and spectroscopic data for unequivocal structural confirmation. This document is designed to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and actionable laboratory procedures.
Foundational Principles & Synthetic Strategy
The synthesis of 2,2-disubstituted chroman-4-ones is most effectively achieved through the acid-catalyzed reaction of a phenol with an appropriate α,β-unsaturated acid. This approach, a variation of the Friedel-Crafts acylation, is a convergent and reliable method for constructing the chromanone core.
Causality of the Chosen Pathway
For the synthesis of this compound, the logical precursors are 3-methoxyphenol and 3,3-dimethylacrylic acid. The selection of this pathway is underpinned by several key principles:
-
Regioselectivity: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. In the context of an intramolecular cyclization, this directs the ring closure to the ortho position, which is essential for forming the heterocyclic ring. The methoxy group's electronic influence and the steric environment guide the acylation to the desired position.
-
Reaction Mechanism: The reaction proceeds via two key stages. First, the 3,3-dimethylacrylic acid is activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, which acts as both catalyst and solvent.[3] This promotes the electrophilic acylation of the electron-rich aromatic ring of 3-methoxyphenol. Second, a subsequent intramolecular Michael addition (cyclization) occurs, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, forming the final six-membered heterocyclic ring.
-
Efficiency: This one-pot reaction is efficient and avoids the need to isolate intermediates, making it a preferred method for generating libraries of chromanone derivatives.[4]
The proposed synthetic transformation is illustrated below.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; its success is confirmed by the characterization data detailed in the subsequent section.
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 3-Methoxyphenol | ≥98% | Sigma-Aldrich, TCI |
| 3,3-Dimethylacrylic Acid | ≥98% | Alfa Aesar, TCI |
| Polyphosphoric Acid (PPA) | 115% assay | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | ACS Grade | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | SiliCycle, Merck |
| Hexane | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).
-
Catalyst Addition: To this mixture, carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent). The mixture will become a thick, stirrable slurry.
-
Reaction Execution: Heat the reaction mixture to 80-90°C in an oil bath. Maintain vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.
-
Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice (approx. 50g) to the flask with stirring. This process is exothermic.
-
Extraction: Once the PPA is fully hydrolyzed, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure this compound.
Structural Characterization & Data Analysis
The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) and the ether linkages (C-O-C) are of primary diagnostic importance.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.
Expected Spectroscopic & Physical Data
The following data are predicted based on the analysis of closely related 2,2-dimethylchroman-4-one derivatives.[5]
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Exact Mass (HRMS) | [M+H]⁺: 207.1016 |
| Appearance | Off-white to pale yellow solid |
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | t, J ≈ 8.2 Hz | 1H | H-7 | Aromatic proton, triplet due to coupling with H-6 and H-8. |
| ~ 6.55 | d, J ≈ 8.2 Hz | 1H | H-6 or H-8 | Aromatic proton, doublet from ortho coupling. |
| ~ 6.45 | d, J ≈ 8.2 Hz | 1H | H-8 or H-6 | Aromatic proton, doublet from ortho coupling. |
| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons, singlet. |
| ~ 2.70 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to the carbonyl group, singlet.[5] |
| ~ 1.45 | s | 6H | 2 x -CH₃ (gem) | Geminal methyl protons at the C-2 position, singlet.[5] |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.0 | C-4 (C=O) | Carbonyl carbon. |
| ~ 160.5 | C-8a | Aromatic carbon attached to the heterocyclic oxygen. |
| ~ 159.0 | C-5 | Aromatic carbon attached to the methoxy group. |
| ~ 135.0 | C-7 | Aromatic CH. |
| ~ 110.0 | C-4a | Aromatic carbon at the ring junction. |
| ~ 107.0 | C-6 | Aromatic CH. |
| ~ 104.0 | C-8 | Aromatic CH. |
| ~ 78.0 | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |
| ~ 55.8 | -OCH₃ | Methoxy carbon. |
| ~ 49.0 | C-3 | Methylene carbon adjacent to the carbonyl. |
| ~ 26.5 | 2 x -CH₃ | Geminal methyl carbons. |
Table 3: Predicted IR Data (KBr)
| Frequency (cm⁻¹) | Assignment | Description |
| ~ 2970-2850 | C-H stretch (sp³) | Aliphatic C-H bonds from methyl/methylene |
| ~ 1685 | C=O stretch | Strong absorption for the ketone carbonyl |
| ~ 1600, 1480 | C=C stretch | Aromatic ring vibrations |
| ~ 1260 | C-O-C stretch (aryl) | Aryl-alkyl ether linkage |
| ~ 1150 | C-O-C stretch (alkyl) | Alkyl ether linkage |
Integrated Workflow
The entire process from starting materials to a fully characterized final product follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Caption: Integrated workflow for synthesis and characterization.
Significance and Application in Drug Discovery
Chroman-4-one and its derivatives are of significant interest to the pharmaceutical industry. The core structure is a key component in a variety of compounds that have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Specifically, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[2] The synthesis of specific analogs like this compound provides medicinal chemists with a valuable building block for developing new chemical entities with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-4-Chromanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Lin, Y. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2326. Retrieved from [Link]
-
ResearchGate. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]
-
Kim, H., et al. (2018). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 83(15), 8039–8050. Retrieved from [Link]
-
Indian Journal of Chemistry. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2022). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone. John Wiley & Sons, Inc. Retrieved from [Link]
-
Semantic Scholar. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 5-Methoxy-2,2-dimethylchroman-4-one
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-Methoxy-2,2-dimethylchroman-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chromanone derivative, offering not only the spectral assignments but also the underlying principles and experimental protocols. The expertise encapsulated within this guide is aimed at facilitating a deeper understanding of the structure-property relationships of this class of compounds.
Introduction: The Significance of Chromanones and the Power of NMR
Chromanones are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their diverse biological activities make them a focal point in medicinal chemistry and drug discovery. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution.[1] Through the analysis of chemical shifts, coupling constants, and through-bond as well as through-space correlations, one can piece together the intricate connectivity and spatial arrangement of atoms within a molecule. This guide will leverage the power of 1D and 2D NMR techniques to provide a definitive assignment of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention is presented below.
Caption: Molecular structure and IUPAC numbering of this compound.
¹H and ¹³C NMR Spectral Assignments
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These assignments are based on the analysis of substituent effects on the 2,2-dimethylchroman-4-one scaffold and data from closely related analogs.[2]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.35 | t | ~8.2 |
| H-7 | ~6.55 | d | ~8.2 |
| H-8 | ~6.45 | d | ~8.2 |
| 5-OCH₃ | ~3.90 | s | - |
| H₂-3 | ~2.70 | s | - |
| 2-(CH₃)₂ | ~1.45 | s | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~78.0 |
| C-3 | ~48.0 |
| C-4 | ~192.0 |
| C-4a | ~115.0 |
| C-5 | ~160.0 |
| C-6 | ~135.0 |
| C-7 | ~108.0 |
| C-8 | ~102.0 |
| C-8a | ~158.0 |
| 5-OCH₃ | ~56.0 |
| 2-(CH₃)₂ | ~26.0 |
Detailed Spectral Analysis
The predicted chemical shifts are rationalized by considering the electronic environment of each nucleus. The presence of the methoxy group at the C-5 position and the gem-dimethyl group at the C-2 position significantly influences the spectral features of the chromanone core.
¹H NMR Spectrum Analysis
-
Aromatic Protons (H-6, H-7, H-8): The aromatic region is expected to show an AMX spin system. The H-6 proton, being situated between the electron-donating methoxy group (para) and the carbonyl group (meta), is expected to resonate as a triplet around 7.35 ppm due to coupling with both H-7 and H-8. The H-7 and H-8 protons will appear as doublets, with their chemical shifts influenced by the ortho and para relationships to the substituents. The electron-donating methoxy group at C-5 will cause a significant upfield shift for the ortho proton H-6 and the para proton H-8.
-
Methoxy Protons (5-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[3]
-
Methylene Protons (H₂-3): The two protons on C-3 are adjacent to the carbonyl group at C-4, which deshields them, leading to a singlet at around 2.70 ppm.
-
Gem-Dimethyl Protons (2-(CH₃)₂): The six protons of the two methyl groups at the C-2 position are equivalent and will appear as a singlet at approximately 1.45 ppm.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most downfield signal, appearing around 192.0 ppm, which is characteristic for a ketone.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The C-5 and C-8a carbons, being attached to oxygen atoms, are deshielded and appear at approximately 160.0 ppm and 158.0 ppm, respectively. The methoxy group at C-5 causes an upfield shift for the ortho (C-6) and para (C-8) carbons.
-
Heterocyclic Ring Carbons (C-2, C-3): The C-2 carbon, bearing two methyl groups and being attached to the ring oxygen, is a quaternary carbon and is expected at around 78.0 ppm. The methylene carbon C-3, adjacent to the carbonyl group, will be found at approximately 48.0 ppm.
-
Methoxy Carbon (5-OCH₃): The carbon of the methoxy group typically resonates around 56.0 ppm.[3]
-
Gem-Dimethyl Carbons (2-(CH₃)₂): The two equivalent methyl carbons at the C-2 position will give a single signal at approximately 26.0 ppm.
Experimental Protocols
To obtain high-quality NMR spectra for the structural elucidation of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.
Caption: Recommended workflow for NMR data acquisition.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: This experiment helps in differentiating between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is crucial for assigning protons in the aromatic spin system.[4][5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and confirming the positions of substituents.[4][5]
Visualization of Key 2D NMR Correlations
The following diagram illustrates the expected key HMBC correlations that would be instrumental in confirming the structure of this compound.
Sources
- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 5,7-Dihydroxy-2-(p-methoxyphenyl)-6,8-dimethyl-4-chromanone, (.+/-.)- [webbook.nist.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxy-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2,2-dimethylchroman-4-one is a substituted chromanone, a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[1] The precise structural elucidation of such compounds is a cornerstone of natural product chemistry, pharmacology, and drug development. Mass spectrometry, particularly with electron ionization (EI), stands as a pivotal analytical technique, providing a molecular fingerprint through reproducible fragmentation patterns that reveal the intricate structural details of a molecule.[2][3]
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific insights into the fragmentation behavior of chromanones and methoxy-substituted aromatic systems to offer a predictive and explanatory framework for researchers in the field.
Core Principles of Fragmentation in Mass Spectrometry
Upon entering the ion source of a mass spectrometer, molecules are typically ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+).[4] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments.[4] The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting cations and radical species.[5] For a molecule like this compound, key fragmentation drivers will include the chromanone ring system, the methoxy group, and the gem-dimethyl group.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound (Molecular Weight: 220.25 g/mol ) under electron ionization is anticipated to proceed through several key pathways. The initial event is the formation of the molecular ion [M]•+ at an m/z of 220.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (α-Cleavage): A prominent fragmentation pathway for compounds containing a gem-dimethyl group adjacent to a heteroatom is the loss of a methyl radical (•CH₃) via alpha-cleavage. This results in the formation of a stable oxonium ion.
-
Retro-Diels-Alder (RDA) Reaction: The chromanone ring system is prone to a characteristic Retro-Diels-Alder (RDA) reaction, a concerted cycloreversion that cleaves the heterocyclic ring.[6][7] This is a common fragmentation pattern observed in flavonoids and related structures.[8][9][10][11][12]
-
Loss of the Methoxy Group: Aromatic methoxy groups typically exhibit a characteristic loss of a methyl radical (•CH₃).[13][14][15][16] This is a well-documented fragmentation for methoxylated flavonoids.[16][17]
-
Sequential Neutral Losses: Subsequent fragmentation of the primary fragment ions can occur through the loss of small, stable neutral molecules like carbon monoxide (CO).[18]
The interplay of these pathways will generate a characteristic mass spectrum.
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound.
Tabulated Summary of Predicted Fragments
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.
| Predicted m/z | Ion Description | Proposed Fragmentation Mechanism |
| 220 | [M]•+ (Molecular Ion) | Ionization of the parent molecule. |
| 205 | [M - •CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group (α-cleavage). |
| 152 | [M - C₅H₈]•+ | Retro-Diels-Alder (RDA) fragmentation of the chromanone ring, leading to the loss of isobutylene. |
| 135 | [M - C₅H₉O]⁺ | A key fragment likely arising from the ion at m/z 205. |
| 124 | [[M - C₅H₈] - CO]•+ | Loss of carbon monoxide from the RDA fragment at m/z 152. |
| 177 | [[M - •CH₃] - CO]⁺ | Loss of carbon monoxide from the fragment at m/z 205. |
Experimental Protocol: Acquiring the Mass Spectrum
To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-550.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of characteristic cleavages, including the loss of a methyl group from the gem-dimethyl moiety, a Retro-Diels-Alder reaction of the chromanone core, and subsequent losses of neutral molecules. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and related compounds in complex matrices, such as natural product extracts or synthetic reaction mixtures. The experimental protocol provided herein offers a robust methodology for obtaining high-quality mass spectral data to confirm these structural hypotheses. This guide serves as a valuable resource for researchers by bridging theoretical prediction with practical application in the structural elucidation of complex organic molecules.
References
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry-Bohrium. Bohrium. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]
-
Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. Available at: [Link]
-
Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. Available at: [Link]
-
Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. Available at: [Link]
-
Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]
-
2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290. PubChem. Available at: [Link]
-
2,2-Dimethylchroman | C11H14O | CID 136936. PubChem. Available at: [Link]
-
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Retro diels alder reaction: Mechanism application. Chemistry Notes. Available at: [Link]
-
Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. Available at: [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Connecticut. Available at: [Link]
-
Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. Available at: [Link]
-
CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Course Hero. Available at: [Link]
-
Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. ResearchGate. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkat USA. Available at: [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]
-
2-Pentanone, 4,4-dimethyl-. NIST WebBook. Available at: [Link]1&Type=MASS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Methoxy-2,2-dimethylchroman-4-one in Common Laboratory Solvents
Abstract
The determination of a compound's solubility is a cornerstone of chemical research and drug development, profoundly influencing reaction conditions, purification strategies, formulation, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 5-Methoxy-2,2-dimethylchroman-4-one (CAS No: 98910-61-3). Lacking extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework based on its physicochemical properties and the established principles of solvent-solute interactions. Furthermore, it provides robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable, in-house data. This guide is intended for chemists, pharmacologists, and formulation scientists who require a thorough understanding and practical approach to characterizing the solubility of novel chroman-4-one derivatives.
Introduction to this compound and the Imperative of Solubility
This compound belongs to the chroman-4-one class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including selective enzyme inhibitors and anticancer agents. The specific molecule features a methoxy group on the aromatic ring, a ketone, an ether linkage within the heterocyclic ring, and gem-dimethyl substitution at the C2 position. These functional groups dictate its polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of solubility.
In drug development, poor aqueous solubility is a primary contributor to the failure of promising therapeutic candidates, leading to low bioavailability and erratic dose-response relationships.[1] In synthetic chemistry, understanding solubility is essential for selecting appropriate reaction media, controlling reaction kinetics, and developing effective crystallization and chromatographic purification methods. This guide serves as a foundational resource for navigating these challenges.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound can be predicted by analyzing its molecular structure and key physicochemical parameters, guided by the fundamental principle of "like dissolves like."[2] The properties for this compound are summarized below.
Key Physicochemical Descriptors
The following properties for this compound (SMILES: O=C1CC(C)(C)OC2=C1C(OC)=CC=C2) were calculated using established computational models, providing a robust basis for solubility prediction.
| Property | Predicted Value | Significance in Solubility |
| Molecular Formula | C₁₂H₁₄O₃ | Provides the elemental composition. |
| Molecular Weight | 206.24 g/mol | Influences the energy required to disrupt the crystal lattice. |
| miLogP | 2.58 | A measure of lipophilicity. A positive value indicates a preference for nonpolar environments. |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | Quantifies the polar surface area, indicating potential for hydrogen bonding. A moderate TPSA suggests some polarity. |
| Hydrogen Bond Acceptors | 3 (two O atoms in ethers, one O in ketone) | Sites that can accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | The absence of donors limits interactions with certain polar solvents. |
| Number of Rotatable Bonds | 1 | Low conformational flexibility. |
Data calculated using Molinspiration and SwissADME cheminformatics tools.
Predicted Solubility in Common Lab Solvents
Based on the physicochemical properties, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses three hydrogen bond acceptors (the ketone and two ether oxygens) but no hydrogen bond donors. Its TPSA of 44.8 Ų suggests a degree of polarity. However, the calculated miLogP of 2.58 indicates significant lipophilicity. Therefore, low solubility is expected in water . In alcohols like methanol and ethanol, solubility will likely be moderate. The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can interact with the polar functionalities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are strong hydrogen bond acceptors and have high dielectric constants. Given the compound's moderate polarity and ketone functionality, good solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone . Acetonitrile is also expected to be a viable solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The molecule's substantial hydrocarbon framework and miLogP of 2.58 suggest it has significant nonpolar character. Therefore, it is expected to exhibit good to excellent solubility in chlorinated solvents like Dichloromethane (DCM) and aromatic hydrocarbons like Toluene . Solubility in highly aliphatic solvents like Hexane may be more limited but still significantly higher than in water.
Quantitative Solubility Determination: The Shake-Flask Method
For definitive solubility data, experimental determination is essential. The shake-flask method is the gold-standard for measuring thermodynamic equilibrium solubility.[3] The protocol below outlines a robust procedure coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[2]
Rationale Behind the Shake-Flask Method
This method ensures that a true equilibrium is reached between the undissolved solid compound and the solvent, providing a measure of the saturation concentration. By adding an excess of the solid, we guarantee that the solvent becomes fully saturated. The subsequent analysis of the clear supernatant provides the solubility value at a given temperature.[4]
Experimental Workflow Diagram
Caption: Quantitative Solubility Determination Workflow
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Weigh approximately 5-10 mg of this compound into a glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for 24 hours to ensure equilibrium is reached.[4] After this period, a visible excess of solid should remain.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow solid particles to settle.
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the supernatant into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.[5]
-
-
HPLC Analysis and Quantification:
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the solvent.
-
Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot Calibration Curve: Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.99).
-
Analyze Sample: Inject the filtered supernatant (sample) into the HPLC. It may be necessary to dilute the sample with the solvent to ensure the peak area falls within the linear range of the calibration curve.
-
Calculate Solubility: Determine the concentration of the compound in the sample using the calibration curve equation. Account for any dilutions made. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
-
Rapid Qualitative Solubility Assessment
For initial screening purposes, a faster, qualitative assessment can be performed. This method provides a useful, albeit less precise, classification of solubility.
Procedure:
-
Place approximately 2-5 mg of the compound into a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition, up to a total volume of 1 mL.
-
Observe and record the results based on the following classifications:
-
Very Soluble: Dissolves completely after adding a small volume (< 0.5 mL).
-
Soluble: Dissolves completely after adding 0.5 - 1.0 mL.
-
Slightly Soluble: Only a portion of the compound dissolves.
-
Insoluble: No visible dissolution.
-
Safety and Handling
While specific toxicological data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel research chemicals.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Solvents: Be aware of the specific hazards associated with each solvent used (e.g., flammability, toxicity) and handle them accordingly.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is predicted to be a lipophilic molecule with poor aqueous solubility but good solubility in a range of common polar aprotic and nonpolar organic solvents. This guide provides both the theoretical framework to understand this behavior and the practical, validated protocols to quantify it experimentally. By employing the gold-standard shake-flask method with HPLC quantification, researchers can generate the high-quality, reliable solubility data essential for advancing synthetic chemistry projects and drug discovery programs.
References
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]
- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121.
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
- Glomme, A., et al. (2005).
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME Web Tool. Retrieved from [Link]
- Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences, 100(7), 2544-2557.
Sources
A Technical Guide to the Stability and Degradation of 5-Methoxy-2,2-dimethylchroman-4-one in a Laboratory Setting
Preamble: Navigating the Unknown
In the landscape of drug discovery and development, understanding the inherent stability of a molecule is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide is dedicated to 5-Methoxy-2,2-dimethylchroman-4-one, a compound belonging to the chromanone family—a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2]
Direct, published stability data for this compound is scarce. Therefore, this document adopts a first-principles approach, grounded in established chemical theory and data from structurally related compounds. As a Senior Application Scientist, my objective is not to present established facts about this specific molecule, but to provide a robust, predictive framework. This guide will empower researchers to design, execute, and interpret stability studies by dissecting the molecule's structure, anticipating its vulnerabilities, and outlining a comprehensive strategy for empirical validation.
Molecular Architecture: A Sum of Reactive Parts
The stability profile of this compound is dictated by the interplay of its constituent functional groups. A thorough analysis of this architecture is the first step in predicting its degradation pathways.
-
The Chroman-4-one Core: This fused heterocyclic system consists of a benzene ring joined to a dihydropyran ring.[2][3] The absence of the C2-C3 double bond, which differentiates it from a chromone, results in a non-aromatic heterocyclic ring, influencing its reactivity.[1][2]
-
Aryl Methoxy Group (-OCH₃): The electron-donating methoxy group attached to the benzene ring (at C5) activates the aromatic system, making it more susceptible to electrophilic attack and oxidative processes compared to an unsubstituted ring.
-
Cyclic Ether Linkage: The oxygen atom within the dihydropyran ring forms a cyclic ether. Ethers are generally stable but are known to be susceptible to cleavage under strong acidic conditions.[4]
-
Ketone Carbonyl Group (C=O): The ketone at the C4 position is a site of potential nucleophilic attack and can participate in photochemical reactions. Its presence also influences the acidity of adjacent protons.
-
Gem-Dimethyl Group: The two methyl groups at the C2 position provide steric hindrance, which may influence the accessibility of the adjacent ether oxygen to chemical attack, potentially enhancing its stability compared to an unsubstituted chromanone.
Predicted Degradation Pathways and Mechanistic Considerations
Based on the structural analysis, we can hypothesize several key degradation pathways under typical laboratory stress conditions. These predictions form the basis for designing a robust forced degradation study.
Hydrolytic Degradation
Hydrolysis is a critical test of stability in aqueous environments, with pH being the primary determinant of the degradation pathway.
-
Acid-Catalyzed Degradation: The most probable pathway under acidic conditions is the protonation of the cyclic ether oxygen, followed by nucleophilic attack by water (or the acid's conjugate base), leading to the cleavage of the C-O bond and ring-opening.[4][5] This would result in a substituted 2'-hydroxyphenolic compound. The reaction is initiated by the protonation of the ether, which makes it a better leaving group.
-
Base-Catalyzed Degradation: The chromanone ring is generally more stable under basic conditions. The primary site of reactivity would be the protons alpha to the ketone, but this typically leads to reversible enolate formation rather than degradation unless followed by an oxidative or elimination pathway. Significant degradation under standard basic conditions (e.g., 0.1M NaOH) is predicted to be slow.
Oxidative Degradation
Oxidative stress is a common cause of drug degradation, both in vitro and in vivo.
-
Mechanism: The presence of the electron-donating methoxy group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or, under harsh conditions, ring cleavage. Phenolic compounds and their ethers are known to be vulnerable to oxidative degradation.[6][7] Advanced Oxidation Processes often generate hydroxyl radicals that can readily attack such activated aromatic systems.[7] The benzylic position (C4a-C8a bond) could also be a site of oxidative cleavage.
-
Expected Products: Potential products include hydroxylated analogues on the benzene ring or the formation of quinone-like structures.
Photolytic Degradation
Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce chemical reactions.
-
Mechanism: Aromatic ketones can absorb UV light and undergo several photochemical reactions. Norrish Type I or Type II reactions involving the ketone are possibilities. Furthermore, the methoxy-substituted aromatic system may be prone to photo-oxidation. Studies on related methoxy-substituted compounds have shown that the position of the methoxy group can significantly influence the rate of photodegradation.[8]
-
Considerations: Photostability testing should be conducted in a controlled environment as specified by ICH guideline Q1B to ensure that the observed degradation is a direct result of light exposure and not thermal effects.
A Framework for Empirical Stability Testing
The following sections outline a comprehensive, self-validating protocol for investigating the stability of this compound. This workflow is designed to identify key degradants and establish a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
The objective of a forced degradation study is to intentionally degrade the molecule to an extent of 5-20%.[9] This level of degradation is typically sufficient to generate and detect primary degradation products without overly complex secondary reactions.
Caption: Fig 1. Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are starting points and should be optimized based on the observed rate of degradation. The goal is to achieve 5-20% degradation of the parent compound.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Setup | Temperature | Duration (Suggested Time Points) | Predicted Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | Ring opening of the dihydropyran moiety |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 12, 24 hours | Likely stable; potential for minor degradation |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | Aromatic ring hydroxylation |
| Thermal | Oven (Solid & Solution) | 80°C | 24, 48, 72 hours | Non-specific decomposition |
| Photolytic | ICH Q1B compliant chamber | Ambient | Overall illumination of 1.2 million lux hours and 200 watt hours/square meter | Photochemical reactions (e.g., photo-oxidation) |
Protocol Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For the thermal solid-state study, place the pure compound in the oven. For the photolytic study, expose both solid and solution samples.
-
Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed solution.
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV/MS method. A C18 column is a good starting point for method development.
Proposed Analytical Methodology
A validated, stability-indicating analytical method is the ultimate goal of this process. It must be able to resolve the parent compound from all significant degradation products and formulation excipients.
-
Technique: High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (HPLC-PDA-MS).
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase (Starting Conditions):
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Detection:
-
PDA: Scan from 200-400 nm to determine the optimal wavelength for quantification and to check for peak purity.
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain the mass of the parent compound and any degradants. Perform MS/MS fragmentation on significant unknown peaks to aid in structural elucidation.
-
Predicted Degradation Product and Visualization
Based on chemical principles, the most likely significant degradation product will arise from acid-catalyzed hydrolysis.
Caption: Fig 2. Hypothesized acid-catalyzed degradation pathway.
Note: The image in the DOT script is a placeholder to represent the parent compound's structure. The actual structure would be drawn in a chemical drawing program for a formal report.
Conclusion
This guide presents a predictive and proactive strategy for assessing the stability of this compound. While lacking direct empirical data, the principles of organic chemistry allow us to anticipate its behavior under stress. The primary predicted liabilities are acid-catalyzed hydrolysis of the cyclic ether and potential oxidation of the activated aromatic ring. The provided experimental framework, based on ICH guidelines, offers a clear path for researchers to systematically investigate these predictions, identify degradation products, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions in the drug development process.
References
- (Reference to a general organic chemistry textbook discussing functional group reactivity would be placed here if used).
- Wang, Y., et al. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Semantic Scholar.
-
Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 26(13), 3824. [Link]
-
Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Taibah University Medical Sciences, 16(5), 735-743. [Link]
-
Mahesh, A., et al. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR, 6(6). [Link]
-
Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. [Link]
-
Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]
-
Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]
-
(2021). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Pucher, N., et al. (2017). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate. [Link]
-
LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]
-
S. K. Singh & M. A. Bakshi. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Soderberg, T. (2022). 18.4 Cyclic Ethers: Epoxides. Chemistry LibreTexts. [Link]
-
(n.d.). Properties of chromanone and chromone. ResearchGate. [Link]
-
Decker, M. (2017). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. [Link]
-
(n.d.). Ether cleavage. Wikipedia. [Link]
-
Doreswamy, B. H., et al. (2004). Crystal Structure of the 4-Chromanone Derivative. J-Stage. [Link]
-
Appendino, G., et al. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ResearchGate. [Link]
-
Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]
-
Klán, P., et al. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 7. jetir.org [jetir.org]
- 8. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Chromanone Scaffold
The chroman-4-one framework is a privileged heterocyclic system found in a vast array of naturally occurring and synthetic molecules.[1] As a core component of many flavonoids and other secondary metabolites, this scaffold is of significant interest to the scientific community due to the diverse and potent pharmacological activities exhibited by its derivatives.[2] These activities span a wide spectrum, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The biological efficacy of chromanone derivatives is often intricately linked to the substitution patterns on the chroman-4-one ring system. This guide focuses on a specific, yet understudied, derivative: 5-Methoxy-2,2-dimethylchroman-4-one . While its confirmed isolation from natural sources remains to be definitively reported in publicly accessible literature, its structural features suggest a high probability of natural occurrence. This document provides a comprehensive overview of its plausible biosynthetic origins, a detailed synthetic pathway for its procurement, and an exploration of its potential biological activities based on the analysis of structurally related compounds and in-silico prediction methodologies.
Natural Occurrence and Biosynthetic Pathway of Chromanones
Chromanones and their unsaturated counterparts, chromones, are widely distributed secondary metabolites in the plant and fungal kingdoms.[1] They are key constituents in various plant families, including the Apiaceae, Fabaceae, and Asteraceae, as well as in numerous fungal species. The biosynthesis of the chromanone core is primarily rooted in the polyketide pathway, a major route for the production of a diverse range of natural products.[3]
A Plausible Biosynthetic Route to this compound
The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, followed by key tailoring reactions. The general steps are outlined below:
-
Polyketide Chain Formation: The process is initiated by a type III polyketide synthase (PKS).[4] These enzymes catalyze the iterative condensation of a starter CoA unit (commonly acetyl-CoA) with several extender units (typically malonyl-CoA) to form a linear poly-β-keto chain.[5]
-
Cyclization and Aromatization: The unstable poly-β-keto intermediate undergoes intramolecular cyclization reactions (Claisen and aldol condensations) and subsequent aromatization to form a phenolic precursor.
-
Prenylation: A crucial step in the formation of the 2,2-dimethyl-pyran ring is the prenylation of the aromatic precursor. An aromatic prenyltransferase enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring.[6]
-
Oxidative Cyclization: Following prenylation, an oxidative cyclization reaction occurs to form the dihydropyran ring, yielding the 2,2-dimethylchroman-4-one scaffold.
-
Tailoring Reactions: The final step involves tailoring enzymes, such as methyltransferases, which would catalyze the methylation of a hydroxyl group at the C-5 position to yield this compound.
Methodology: Synthesis and Characterization
Given the current lack of a confirmed natural source, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A plausible and efficient synthetic route involves an intramolecular Friedel-Crafts acylation.[7][8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on established procedures for the synthesis of analogous chroman-4-ones.
Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic acid
-
In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetone.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
To this stirred suspension, add ethyl 3-bromopropanoate (1.1-1.5 equivalents) dropwise.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide (2-3 equivalents) in ethanol.
-
After hydrolysis, neutralize the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 3-(3-methoxyphenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a round-bottom flask, dissolve the crude 3-(3-methoxyphenoxy)propanoic acid (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.[9][10] The expected ¹H and ¹³C NMR chemical shifts are summarized below, based on the analysis of closely related compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-H | 6.8 - 7.5 | m | 3H |
| Methoxy-H | ~3.9 | s | 3H |
| Methylene-H | ~2.7 | s | 2H |
| Methyl-H | ~1.4 | s | 6H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | ~192 |
| Aromatic-C | 110 - 160 |
| Methoxy-C | ~56 |
| Quaternary-C | ~78 |
| Methylene-C | ~45 |
| Methyl-C | ~26 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Potential Biological Activities: An In-Silico Perspective
While experimental data on the biological activities of this compound are not currently available, the extensive research on other chromanone derivatives provides a strong basis for inferring its potential therapeutic properties. Furthermore, in-silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can offer valuable predictions.[11]
Comparative Biological Activities of Structurally Related Chromanones
The following table summarizes the reported biological activities of chromanone derivatives with structural similarities to this compound.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
| 2,2-dimethylchroman-4-ones | Cannabinoid receptor ligands | Showed affinity for cannabinoid receptors, suggesting potential in neuromodulatory applications. | [12] |
| Methoxy-substituted chromanones | SIRT2 Inhibition | Derivatives with methoxy groups showed inhibitory activity against SIRT2, a target in neurodegenerative diseases. | [13] |
| Chromanone-based derivatives | Anti-neuroinflammatory | Exhibited potential as anti-neuroinflammatory agents. | [14] |
| Chromone hydrazone derivatives | α-glucosidase inhibition | Potent inhibitors of α-glucosidase, indicating potential for anti-diabetic applications. | [13] |
In-Silico Prediction of Bioactivity
Molecular docking is a computational technique that predicts the binding affinity and orientation of a small molecule within the active site of a target protein.[15] By docking this compound into the binding sites of various enzymes and receptors known to interact with chromanones (e.g., kinases, oxidases, and nuclear receptors), it is possible to predict its potential biological targets.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] By analyzing existing QSAR models for chromanone derivatives, predictions can be made about the potential potency of this compound in various assays, such as antioxidant or anticancer screens. These in-silico approaches can guide future experimental validation and drug discovery efforts.
Conclusion and Future Directions
This compound represents a structurally intriguing yet underexplored member of the chromanone family. While its natural occurrence is yet to be confirmed, its structure aligns with known biosynthetic pathways for related natural products. The synthetic route outlined in this guide provides a clear and efficient method for its preparation, enabling further investigation into its chemical and biological properties.
Based on the activities of structurally similar compounds, it is plausible that this compound may possess valuable pharmacological activities, potentially in the areas of neuroprotection, anti-inflammation, or metabolic disease. Future research should focus on:
-
Screening of Natural Extracts: A targeted screening of plant and fungal extracts, particularly from genera known to produce chromanones, could lead to the first isolation of this compound from a natural source.
-
Experimental Validation of Biological Activities: The synthesized compound should be evaluated in a battery of in-vitro and in-vivo assays to confirm the predicted biological activities and elucidate its mechanism of action.
-
Lead Optimization: Should promising activity be discovered, the this compound scaffold could serve as a starting point for the development of new therapeutic agents through medicinal chemistry efforts.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising, yet underinvestigated, chemical entity.
References
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide - Wikipedia [en.wikipedia.org]
- 4. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis [mdpi.com]
Methodological & Application
Application Note: Rapid and Efficient Synthesis of 5-Methoxy-2,2-dimethylchroman-4-one via Microwave Irradiation
Abstract: This technical guide provides a comprehensive protocol for the synthesis of 5-Methoxy-2,2-dimethylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We detail a robust and highly efficient method utilizing Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times and improves yields compared to conventional heating methods. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into the rationale behind key procedural choices, making it an essential resource for researchers in organic synthesis and drug development.
Introduction: The Significance of Chromanones and the Power of Microwave Synthesis
Chroman-4-ones are a privileged class of oxygen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and natural products. Their diverse pharmacological properties make them attractive scaffolds for the development of novel therapeutic agents. The specific substitution pattern on the chroman-4-one ring system is critical in defining its biological function.
Traditionally, the synthesis of chromanones involves methods that require long reaction times and often result in moderate yields.[1][2] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[3][4][5] Microwave chemistry leverages the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid, uniform, and selective heating of the reaction mixture.[6][7] This technique offers several compelling advantages:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[6][7]
-
Improved Chemical Yields: Enhanced reaction control and reduced side-product formation typically lead to higher yields and purer products.[4][7]
-
Energy Efficiency: Microwaves heat the reactants directly, not the vessel, resulting in significant energy savings.[3]
-
Greener Chemistry: Reduced reaction times and often a decrease in solvent volume align with the principles of sustainable chemistry.[3][4]
This guide focuses on the application of MAOS for the synthesis of this compound, demonstrating a practical and scalable protocol for modern synthetic laboratories.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through an acid-catalyzed reaction between 3-methoxyphenol and 3,3-dimethylacrylic acid. The reaction proceeds via a tandem Friedel-Crafts acylation and an intramolecular oxa-Michael addition (cyclization).
Causality of the Mechanism:
-
Friedel-Crafts Acylation: In the presence of a strong acid catalyst like methanesulfonic acid, the 3,3-dimethylacrylic acid is protonated, forming a reactive acylium ion intermediate. The electron-rich aromatic ring of 3-methoxyphenol then acts as a nucleophile, attacking the acylium ion. The substitution is directed ortho to the hydroxyl group due to its strong activating and directing effect, leading to the formation of an acylated phenol intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group of the intermediate then undergoes a rapid intramolecular conjugate addition to the α,β-unsaturated ketone.[8] This cyclization step, forming the six-membered heterocyclic ring, is highly favorable and is significantly accelerated by microwave irradiation.[9] The use of microwave energy efficiently overcomes the activation barrier for both the acylation and the subsequent ring-closing reaction.[3]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis system. All operations should be conducted in a well-ventilated fume hood.
3.1. Materials and Equipment
-
Reagents:
-
3-Methoxyphenol (≥98%)
-
3,3-Dimethylacrylic acid (≥98%)
-
Methanesulfonic acid (≥99%)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Microwave synthesizer with appropriate pressure-rated glass reaction vessels (e.g., 10 mL) and magnetic stir bars
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
System for column chromatography (silica gel, 230-400 mesh)
-
Analytical balance
-
Ice bath
-
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: To a 10 mL pressure-rated microwave reaction vessel containing a magnetic stir bar, add 3-methoxyphenol (1.24 g, 10 mmol) and 3,3-dimethylacrylic acid (1.00 g, 10 mmol).
-
Catalyst/Solvent Addition: Carefully add methanesulfonic acid (5 mL) to the vessel. The acid acts as both the catalyst and a high-boiling, microwave-absorbent solvent.
-
Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the conditions specified in Table 1.
-
Rationale: The temperature is set to promote a rapid reaction while the power is modulated by the instrument to maintain this temperature. The hold time is optimized for reaction completion without significant degradation.
-
-
Reaction Quenching and Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap it in the fume hood. Slowly pour the reaction mixture into a beaker containing crushed ice (~100 g). This step quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is an effective solvent for the chromanone product and is immiscible with the aqueous layer. Multiple extractions ensure complete recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5).[10][11] Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
Data Presentation and Characterization
4.1. Reaction Parameters and Expected Yield
The use of microwave irradiation provides a significant advantage in both reaction time and yield compared to conventional heating methods reported for similar chromanones.[1][2]
| Parameter | Microwave-Assisted Synthesis |
| Temperature | 120 °C |
| Microwave Power | 100-200 W (dynamic) |
| Hold Time | 10 minutes |
| Pressure | Monitored (typically <15 bar) |
| Expected Yield | 75-85% (after purification) |
| Table 1: Optimized Microwave Reaction Conditions. |
4.2. Experimental Workflow Visualization
Caption: Step-by-step workflow for the microwave-assisted synthesis of the target compound.
4.3. Product Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. Expected data includes:
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.30-7.40 (t, 1H, Ar-H), 6.50-6.60 (d, 1H, Ar-H), 6.40-6.50 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.70 (s, 2H, -CH₂-), 1.45 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 192.0 (C=O), 160.0 (C-O), 158.0, 135.0, 110.0, 108.0, 103.0 (Ar-C), 78.0 (C(CH₃)₂), 55.5 (-OCH₃), 48.0 (-CH₂-), 26.5 (-C(CH₃)₂).
-
Mass Spectrometry (EI) m/z: Calculated for C₁₂H₁₄O₃, found [M]⁺.
Conclusion
This application note details a highly efficient, rapid, and reliable protocol for the synthesis of this compound using microwave irradiation. The described method offers significant improvements over classical synthetic approaches, providing higher yields in a fraction of the time.[5][7] This protocol is a valuable tool for researchers in medicinal chemistry and organic synthesis, facilitating the expedited production of important chromanone derivatives for further investigation and drug discovery programs.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- National Institutes of Health. (n.d.). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes.
- Wiley Online Library. (2020, October 5). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- J-Stage. (n.d.). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- ResearchGate. (2025, November 3). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations.
- Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
- Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- Wikipedia. (n.d.). Intramolecular reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one.
- Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
- ResearchGate. (n.d.). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Antioxidant Activity of 5-Methoxy-2,2-dimethylchroman-4-one
Introduction: The Scientific Rationale for Evaluating 5-Methoxy-2,2-dimethylchroman-4-one
This compound is a heterocyclic compound belonging to the chromanone class. Chromanones are structurally related to flavonoids, a group of natural compounds renowned for their diverse biological activities, including significant antioxidant effects. The core structure of this compound, featuring a chroman ring system with a methoxy substituent, suggests its potential to modulate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Therefore, the quantitative assessment of the antioxidant capacity of novel synthetic compounds like this compound is a critical step in the early stages of drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably measure the antioxidant activity of this compound. We will delve into the theoretical underpinnings of widely accepted antioxidant assays, followed by detailed, step-by-step protocols that ensure experimental robustness and reproducibility. The protocols are designed to be self-validating through the inclusion of appropriate controls and standards.
Pillar 1: Understanding the Mechanisms of Antioxidant Action
Antioxidant capacity can be evaluated through various in vitro assays, which are broadly categorized based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[1][2][3][4][5] It is highly recommended to employ at least two assays with different mechanisms to obtain a comprehensive antioxidant profile of the test compound.[1][2][6]
-
Electron Transfer (ET)-based assays measure the capacity of an antioxidant to reduce an oxidant, which changes color when reduced. The degree of color change is proportional to the antioxidant concentration.[1] Commonly used ET-based assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
-
Hydrogen Atom Transfer (HAT)-based assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC (Oxygen Radical Absorbance Capacity) assay is a prime example of a HAT-based method.[5]
For the purpose of these application notes, we will focus on two of the most robust and widely adopted ET-based assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay . These assays are relatively simple, rapid, and yield reproducible results, making them ideal for high-throughput screening.[1][7]
Pillar 2: Experimental Design and Self-Validation
A robust experimental design is paramount for generating trustworthy and reproducible data. The following protocols incorporate key elements for self-validation:
-
Standard Curve: The use of a known antioxidant standard, Trolox (a water-soluble vitamin E analog), allows for the quantification of the antioxidant capacity of the test compound in terms of Trolox Equivalents (TE).[5][8] A fresh standard curve should be generated for each experiment.
-
Controls: The inclusion of positive controls (e.g., Trolox, Ascorbic Acid) and a negative control (solvent blank) is essential for validating the assay performance and for accurate data interpretation.
-
Replicates: All measurements, including standards, controls, and test samples, should be performed in at least triplicate to ensure statistical significance.
Experimental Workflow Overview
The general workflow for assessing the antioxidant activity of this compound is depicted below.
Caption: Workflow for Antioxidant Activity Assessment.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant to the corresponding non-radical form, which is yellow.[9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | N/A | Test Compound |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | Sigma-Aldrich | |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Sigma-Aldrich | Standard |
| Methanol (ACS grade or higher) | Fisher Scientific | Solvent |
| 96-well microplate (clear, flat-bottom) | Corning | |
| Microplate reader | BioTek | Capable of reading absorbance at 517 nm |
Step-by-Step Protocol
-
Preparation of DPPH Radical Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a dark bottle at 4°C. It is recommended to prepare this solution fresh daily.
-
-
Preparation of Trolox Standard Stock Solution (1 mM):
-
Dissolve 2.5 mg of Trolox in 10 mL of methanol.
-
This stock solution can be stored in aliquots at -20°C for up to one month.[8]
-
-
Preparation of Trolox Working Standards:
-
Perform serial dilutions of the Trolox stock solution with methanol to obtain working standards with final concentrations ranging from 0 to 200 µM. A suggested dilution series is provided in the table below.
-
| Standard | Trolox Stock (1 mM) (µL) | Methanol (µL) | Final Concentration (µM) |
| S1 | 200 | 800 | 200 |
| S2 | 150 | 850 | 150 |
| S3 | 100 | 900 | 100 |
| S4 | 50 | 950 | 50 |
| S5 | 25 | 975 | 25 |
| S6 | 10 | 990 | 10 |
| S7 | 0 | 1000 | 0 (Blank) |
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Due to its chromanone structure, it is expected to be soluble in organic solvents like methanol or ethanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each Trolox working standard, test compound dilution, or methanol (for the blank) to respective wells in triplicate.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently for 1 minute.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition): % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determine the IC50 value:
-
Plot the % Inhibition against the concentration of the test compound.
-
The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined by non-linear regression analysis.
-
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of % Inhibition versus the concentration of Trolox.
-
Determine the linear regression equation (y = mx + c).
-
Use the % Inhibition value of the test compound to calculate its equivalent Trolox concentration from the standard curve.
-
TEAC is expressed as µmol of Trolox equivalents per gram of the test compound (µmol TE/g).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[11] This assay is applicable to both hydrophilic and lipophilic compounds.[1]
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | N/A | Test Compound |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Sigma-Aldrich | |
| Potassium persulfate | Sigma-Aldrich | |
| Trolox | Sigma-Aldrich | Standard |
| Ethanol (ACS grade or higher) | Fisher Scientific | Solvent |
| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | Buffer |
| 96-well microplate (clear, flat-bottom) | Corning | |
| Microplate reader | BioTek | Capable of reading absorbance at 734 nm |
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.[7]
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Preparation of Trolox Standard Stock Solution (1 mM):
-
Prepare as described in the DPPH assay protocol, using ethanol as the solvent.
-
-
Preparation of Trolox Working Standards:
-
Perform serial dilutions of the Trolox stock solution with ethanol to obtain working standards with final concentrations ranging from 0 to 200 µM (refer to the table in the DPPH protocol).
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution and serial dilutions of this compound in ethanol as described in the DPPH protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each Trolox working standard, test compound dilution, or ethanol (for the blank) to respective wells in triplicate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Shake the plate gently for 1 minute.
-
Incubate the plate in the dark at room temperature for 6 minutes.[1]
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis
The data analysis for the ABTS assay is identical to that of the DPPH assay. Calculate the % inhibition, determine the IC50 value, and calculate the TEAC using the Trolox standard curve.
Pillar 3: Authoritative Grounding and Data Interpretation
The results from these assays will provide a quantitative measure of the antioxidant capacity of this compound. It is important to interpret these results in the context of the assay mechanism. A low IC50 value and a high TEAC value indicate strong antioxidant activity.
Sources
- 1. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report) (2013) | Reşat Apak | 541 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Antimicrobial Testing of 5-Methoxy-2,2-dimethylchroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial potential is a critical priority. Chroman-4-one derivatives, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities. Specifically, 5-Methoxy-2,2-dimethylchroman-4-one and its derivatives present a promising avenue for the development of new antimicrobial agents. This guide provides a comprehensive overview and detailed protocols for the antimicrobial evaluation of these compounds, grounded in established methodologies and field-proven insights to ensure data integrity and reproducibility.
The lipophilic nature of many chromanone derivatives can present unique challenges in aqueous testing environments.[1] Therefore, the methodologies outlined herein incorporate considerations for compound solubility and bioavailability to yield accurate and meaningful results. The protocols are based on guidelines from internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust and comparable across different laboratories.[2][3][4][5]
Part 1: Foundational Screening - Determining Minimum Inhibitory Concentration (MIC)
The initial step in assessing the antimicrobial potential of a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is the most common and recommended technique for determining MIC values due to its efficiency and the small quantities of compound required.[2][3][7]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method allows for the simultaneous testing of multiple concentrations of a compound against different microbial strains in a standardized 96-well microtiter plate format. This high-throughput approach is ideal for screening libraries of derivatives.
-
Choice of Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as recommended by CLSI and EUCAST.[2][3] Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents. For fungi, RPMI-1640 medium is the standard.[8][9][10]
-
Addressing Compound Solubility: Given that this compound derivatives are often hydrophobic, a stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[1] It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level (typically 1-2%) that could affect microbial growth.[1] A solvent toxicity control must always be included.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock:
-
Dissolve the this compound derivative in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock in the appropriate growth medium (CAMHB for bacteria, RPMI-1640 for fungi) to create a starting concentration for the serial dilutions. Ensure the DMSO concentration in this working stock is low enough that the final concentration in the assay wells is ≤1%.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting compound concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentrations of the compound will now be half of the initial serial dilutions.
-
Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth indicator dye, such as resazurin or MTT, can be added to aid in the visualization of viability.
-
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Compound Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Parent Compound | 64 | 128 | >128 |
| Derivative A | 16 | 32 | 64 |
| Derivative B | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Part 2: Elucidating the Mode of Action - Time-Kill Kinetics Assay
While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill kinetics assay is a dynamic method used to assess the rate at which an antimicrobial agent kills a microbial population over time.[11][12]
Causality Behind Experimental Choices:
-
Why Time-Kill Assays? This assay provides critical pharmacodynamic information, revealing whether a compound's killing effect is concentration-dependent or time-dependent. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
-
Concentration Selection: Testing is typically performed at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC) to understand the dose-response relationship.[13][14]
Experimental Workflow for Time-Kill Kinetics
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Detailed Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation (Inhibition Assay):
-
In a 96-well flat-bottomed plate, add 100 µL of bacterial suspension (adjusted to ~1x10^7 CFU/mL in a nutrient-rich medium like Tryptic Soy Broth) to each well.
-
Add 100 µL of the chromanone derivative at various sub-MIC concentrations (e.g., 0.5x, 0.25x, 0.125x MIC). Include a growth control with no compound.
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
-
Staining:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells carefully three times with 200 µL of sterile PBS to remove loosely attached cells.
-
Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour. [15] * Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [15][16][17]
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound dye. [15][17] * Incubate for 10-15 minutes, mixing gently.
-
Transfer 125 µL of the solubilized dye to a new flat-bottomed plate and measure the absorbance at a wavelength between 550-595 nm. [15][18]
-
Data Presentation: Biofilm Inhibition
Results can be presented as a bar graph showing the percentage of biofilm inhibition relative to the untreated control.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic antimicrobial evaluation of this compound derivatives. By employing standardized methods for determining MIC, assessing bactericidal versus bacteriostatic activity, and evaluating antibiofilm potential, researchers can generate high-quality, reproducible data. These results are essential for establishing structure-activity relationships, identifying lead compounds, and advancing the development of this promising class of molecules into next-generation antimicrobial therapies.
References
-
Bio-protocol. Crystal violet assay.
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
-
Wikipedia. Minimum inhibitory concentration.
-
Abcam. Crystal violet staining protocol.
-
Biology LibreTexts. (2021, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
-
Janković, S. M., & Stilinović, N. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Microbiology and Infectious Diseases, 4(1), 1-8.
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
-
iGEM. (2018). Crystal Violet Biofilm Assay.
-
iGEM. General Biofilm Assay Protocol.
-
BenchChem. (2025, December). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.
-
ESCMID. EUCAST.
-
EUCAST. Home.
-
Pfaller, M. A., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 47(1), 62–65.
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
-
Osei, K., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2021, 5598975.
-
Emery Pharma. Time-Kill Kinetics Assay.
-
EUCAST. Guidance Documents.
-
Ilić, T., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za farmaciju, 70(3), 111-125.
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
-
Nelson Labs. Time-Kill Evaluations.
Sources
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. Crystal violet assay [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. static.igem.org [static.igem.org]
- 18. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Chroman-4-one Libraries for Drug Discovery
Abstract
The chroman-4-one core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, making them highly attractive starting points for drug discovery programs.[3][4][5][6] High-Throughput Screening (HTS) provides a powerful and efficient methodology for interrogating large, diverse libraries of chroman-4-one derivatives to identify novel modulators of biological targets and pathways. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for chroman-4-one libraries. We will detail critical pre-screening considerations, provide step-by-step protocols for assay development and execution, and outline a robust cascade for data analysis and hit validation, ensuring the identification of high-quality, tractable lead compounds.
Foundational Strategy: Library Design and Assay Development
The success of any HTS campaign is fundamentally dependent on two pillars: the quality of the small molecule library and the robustness of the screening assay.[7] An ill-conceived library or a poorly optimized assay will invariably lead to wasted resources and, more critically, false or misleading results.
The Chroman-4-one Screening Library: A Reservoir of Chemical Diversity
Chroman-4-ones offer vast potential for chemical modification, allowing for the creation of diverse libraries that explore a wide chemical space. Synthetic strategies often focus on substitutions at the C2, C3, C6, C7, and C8 positions to modulate the scaffold's physicochemical and pharmacological properties.[8][9][10]
Causality Behind Library Design: A high-quality screening library is not merely a collection of compounds; it is a carefully curated set of molecules designed for diversity and "lead-likeness." Diversity ensures broad coverage of the potential interaction space with the biological target, while adherence to lead-like properties (e.g., lower molecular weight, optimal lipophilicity) increases the probability that identified hits will be amenable to medicinal chemistry optimization.[11]
| Parameter | Recommended Range | Rationale & Justification |
| Molecular Weight (MW) | 200 - 450 Da | Balances structural complexity with favorable absorption, distribution, metabolism, and excretion (ADME) properties. |
| cLogP | 1 - 4 | Ensures sufficient solubility for assay performance while maintaining membrane permeability for cell-based assays. |
| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule of Five to enhance oral bioavailability. |
| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule of Five to enhance oral bioavailability. |
| Fraction Csp3 | > 0.3 | Increases three-dimensional complexity, which can lead to higher selectivity and improved physicochemical properties.[11] |
| Purity | > 95% | Minimizes the risk of false positives or negatives arising from impurities. |
Table 1. Key Physicochemical Properties for a High-Quality Chroman-4-one Screening Library.
Assay Selection: Choosing the Right Tool for the Biological Question
The choice between a target-based or a phenotypic screening approach is the first critical decision in assay development.[12]
-
Target-Based Assays: These are biochemical assays that measure the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). They are highly specific and offer clear mechanistic insights. For example, screening a chroman-4-one library against the Sirtuin 2 (SIRT2) enzyme would be a classic target-based approach.[8][13]
-
Phenotypic Assays: These are cell-based assays that measure a compound's effect on a cellular phenotype (e.g., cell death, pathway activation) without a priori knowledge of the specific target.[14] They are highly relevant physiologically but require more extensive follow-up work to deconvolute the mechanism of action. A screen to identify chroman-4-ones that induce apoptosis in a cancer cell line is a common phenotypic approach.[15][16]
Caption: Decision tree for selecting an appropriate screening assay.
The High-Throughput Screening (HTS) Workflow
A systematic, automated HTS workflow is essential for efficiently and reproducibly screening thousands of compounds.[14][17] The process moves from optimizing the assay in a high-density format to the primary screen and subsequent data analysis.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Assay Miniaturization and Validation
Rationale: Miniaturizing the assay from 96-well to 384- or 1536-well formats is crucial for reducing reagent costs, conserving the compound library, and increasing throughput.[17][18] Before committing to a full-scale screen, the miniaturized assay must be rigorously validated to ensure it is robust and reproducible. The Z-factor is the gold-standard metric for this validation; it provides a statistical measure of the separation between positive and negative controls.[17]
Step-by-Step Methodology:
-
Reagent Optimization: Systematically vary the concentrations of key reagents (e.g., cells, enzymes, substrates) in the 384-well format to find the optimal balance between signal strength and cost.
-
Dispensing Validation: Use automated liquid handlers to dispense reagents. Verify the precision and accuracy of dispensing across the plate to minimize variability.
-
Edge Effect Mitigation: Assess for "edge effects" (where wells on the perimeter of the plate behave differently). If observed, fill outer wells with buffer or media and do not use them for experimental samples.
-
Z-Factor Determination (Dry Run): a. Prepare a 384-well plate with half the wells dedicated to negative controls (e.g., vehicle, DMSO) and the other half to positive controls (e.g., a known inhibitor or activator). b. Run the assay according to the proposed HTS protocol.[17] c. Calculate the Z-factor using the formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control. d. Repeat this process on multiple days to ensure inter-day reproducibility.
| Parameter | Acceptance Criterion | Interpretation |
| Z-Factor | > 0.5 | An excellent assay, suitable for HTS.[17] |
| Coefficient of Variation (CV) | < 15% for controls | Indicates low variability and high precision of the assay. |
| Signal-to-Background (S/B) | > 3 (assay dependent) | Ensures a sufficient dynamic range to detect hits reliably. |
Table 2. Assay Validation Parameters and Acceptance Criteria.
Protocol 2: Primary HTS (Example: Cell-Based Cytotoxicity Assay)
Rationale: This protocol outlines a common phenotypic screen to identify chroman-4-one derivatives that are cytotoxic to a cancer cell line. The MTT assay is a colorimetric method that measures metabolic activity as a proxy for cell viability.[15][19]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Chroman-4-one library (10 mM in DMSO)
-
Assay-ready 384-well plates
-
Positive Control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Acoustic liquid handler and automated plate reader
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each chroman-4-one library compound (10 mM stock) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.[17] Include wells for positive and negative (0.1% DMSO) controls.
-
Cell Seeding: Harvest and resuspend cells to a pre-optimized concentration (e.g., 2 x 10^5 cells/mL). Using an automated dispenser, add 50 µL of the cell suspension to each well (yielding 10,000 cells/well).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Signal Detection: Read the absorbance at 570 nm using a microplate reader.
From Data to Decisions: Hit Identification and Validation
Raw HTS data is noisy and requires careful processing to confidently identify true hits while minimizing false positives.[7][20][21]
Data Analysis and Hit Selection
-
Normalization: Raw data from each plate is normalized to the in-plate controls to account for plate-to-plate variability.[22] A common method is to define the average of the negative controls as 0% activity and the average of the positive controls as 100% activity.
-
Quality Control: The Z-factor is calculated for each individual plate. Plates with a Z-factor below 0.5 are flagged for review or discarded.
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a statistically significant threshold. The Z-score is a robust method for this, calculated for each compound well: Z-score = (value_compound - median_plate) / MAD_plate where MAD is the median absolute deviation of the plate. A Z-score of < -3 (for inhibitors) or > 3 (for activators) is a common hit threshold.
The Hit Validation Cascade: Ensuring Trustworthiness
A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate artifacts and confirm genuine biological activity.[7][12][23] Over 90% of initial hits are typically eliminated during this process.[7]
Caption: A multi-step cascade for validating and prioritizing primary HTS hits.
Protocol 3: Orthogonal Assay - Caspase-3/7 Activity
Rationale: If a chroman-4-one was a hit in the MTT cytotoxicity screen, an orthogonal assay is needed to begin probing the mechanism of cell death. The Caspase-Glo® 3/7 assay measures the activity of key executioner caspases, providing evidence for apoptosis.[15] This confirms the cytotoxic effect with a different technology (luminescence vs. absorbance) and provides mechanistic insight.
Step-by-Step Methodology:
-
Plate and Treat Cells: Following the same procedure as the primary screen, plate cells and treat them with a dose-response curve of the confirmed hit compounds.
-
Incubate: Incubate for a shorter, optimized duration (e.g., 24 hours) suitable for detecting caspase activation, which often precedes widespread loss of metabolic activity.
-
Add Reagent: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the culture volume in each well.
-
Incubate and Read: Incubate for 1-2 hours at room temperature, protected from light. Measure luminescence using a plate reader.
-
Data Analysis: An increase in luminescence relative to vehicle-treated cells indicates activation of apoptosis.
| Assay Type | Purpose | Example for a Cytotoxicity Hit |
| Orthogonal Assay | Confirm activity using a different technology/endpoint.[7] | Caspase-3/7 Glo Assay (measures apoptosis). |
| Counter Assay | Identify compounds that interfere with the primary assay's technology.[12][18] | For a fluorescence-based primary screen, run compounds in buffer alone to check for autofluorescence. |
| Selectivity Assay | Assess activity against related targets or in non-cancerous cell lines. | Test for cytotoxicity in a normal, non-transformed cell line (e.g., WI-38) to identify cancer-selective compounds.[24] |
| Biophysical Assay | Confirm direct binding to a purified protein target.[12][25] | Surface Plasmon Resonance (SPR) to measure binding kinetics of the hit to its putative protein target. |
Table 3. Example Hit Validation and Triaging Assays.
Conclusion
High-throughput screening of chroman-4-one libraries is a proven and effective strategy for the discovery of novel chemical probes and therapeutic lead compounds. The success of such a campaign hinges on a logical, multi-faceted approach that begins with the thoughtful design of the screening library and the development of a robust, validated assay. By following a systematic workflow for primary screening, data analysis, and, most importantly, a rigorous hit validation cascade, researchers can confidently identify and prioritize chroman-4-one derivatives with genuine, on-target activity. This structured methodology maximizes the potential of this privileged scaffold, paving the way for the development of next-generation therapeutics.
References
-
Sykes Analytical Services Ltd. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]
-
Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]
-
Ghanbarimasir, Z., & Emami, S. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
-
Gul, S., & Hadian, K. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. New Biotechnology. Available at: [Link]
-
Gul, S. (2025). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Available at: [Link]
-
dos Santos, J. F. L., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]
-
Luthman, K. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. Available at: [Link]
-
Parham, F., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Available at: [Link]
-
Zhang, X. D. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Dias, R., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link]
-
Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. Available at: [Link]
-
Drenda, N., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
Dias, R., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]
-
Wang, C., et al. (2022). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. ResearchGate. Available at: [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]
-
Monteiro, J. P., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Properties of chromanone and chromone. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The chromones: History, chemistry and clinical development. ResearchGate. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]
-
Bergman, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available at: [Link]
-
Bergman, J., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. Available at: [Link]
-
Bergman, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
S.I.S. Al-Busaidi, I., et al. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. PubMed. Available at: [Link]
-
Tizivion, S., et al. (2020). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PubMed Central. Available at: [Link]
-
Rojo-Gómez, A., et al. (2024). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available at: [Link]
-
Nuvisan. (n.d.). High-throughput screening libraries. Nuvisan. Available at: [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rna.uzh.ch [rna.uzh.ch]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-Methoxy-2,2-dimethylchroman-4-one on Cancer Cell Lines
Introduction: A Strategic Framework for Novel Compound Efficacy Testing
The discovery and validation of novel anti-cancer agents are pivotal in oncological research. 5-Methoxy-2,2-dimethylchroman-4-one, a member of the chromanone family, represents a class of compounds with potential biological activity that warrants thorough investigation. The chromone scaffold is present in various natural products and has been associated with a range of biological activities, including cytotoxic effects against cancer cells.[1] This document provides a comprehensive suite of protocols for the systematic evaluation of this compound's efficacy against cancer cell lines.
These protocols are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from initial compound handling to in-depth mechanistic studies. The experimental workflow is structured to first establish the cytotoxic potential of the compound through viability and proliferation assays, followed by an investigation into the mode of action, specifically focusing on the induction of apoptosis and cell cycle arrest. Adherence to rigorous aseptic cell culture techniques is paramount for the validity and reproducibility of these experiments.[2][3][4][5][6]
PART 1: Compound Preparation and Handling
The initial step in any in vitro study is the accurate preparation of the test compound. The solubility and stability of this compound in the chosen solvent are critical for reliable results.
Stock Solution Preparation
Rationale: A concentrated stock solution allows for consistent and accurate serial dilutions, minimizing the final concentration of the solvent in the cell culture medium, which can have its own cytotoxic effects.[7][8] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[9][10]
Protocol:
-
Compound Information:
-
Name: this compound
-
CAS No: 98910-61-3[11]
-
Molecular Weight: 206.24 g/mol
-
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh 2.06 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Serial Dilutions
Rationale: A series of dilutions is necessary to determine the dose-dependent effects of the compound and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Prepare a set of sterile microcentrifuge tubes.
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).
-
Ensure the final concentration of DMSO in the culture wells is less than 0.5% to minimize solvent-induced cytotoxicity.[7]
PART 2: Cell Culture and Maintenance
The choice of cancer cell lines and their proper maintenance are fundamental to the success of these studies. It is recommended to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity.[12][13]
Recommended Cancer Cell Lines
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive.[13] |
| A549 | Lung Carcinoma | Adenocarcinomic alveolar basal epithelial cells.[13] |
| HCT116 | Colon Carcinoma | A well-characterized colorectal cancer cell line.[14] |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |
| HeLa | Cervical Adenocarcinoma | One of the oldest and most commonly used human cell lines. |
General Cell Culture Protocol
Rationale: Maintaining healthy, logarithmically growing cells is crucial for obtaining reproducible results. Aseptic techniques prevent contamination that can alter cellular responses.[2][3][4][5][6]
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA to detach adherent cells.[5]
-
Regularly check for mycoplasma contamination.
-
For experiments, use cells that are in the logarithmic growth phase and have a viability of >95%.
PART 3: Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[15]
Experimental Workflow: MTT Assay
}
MTT Assay Experimental Workflow
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17][18] Incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17][19]
Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[12][20][21]
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | Experimental Value |
| A549 | 48 | Experimental Value |
| HCT116 | 48 | Experimental Value |
PART 4: Cell Proliferation Assessment (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[22][23][24]
Principle of the BrdU Assay
BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[22][23][24] An anti-BrdU antibody is then used to detect the incorporated BrdU.[22][25]
Experimental Workflow: BrdU Assay
}
BrdU Assay Experimental Workflow
Detailed Protocol for BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.[25]
-
Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution to each well.[22][25]
-
Antibody Incubation: Add the anti-BrdU detector antibody, followed by an HRP-linked secondary antibody.
-
Substrate Addition: Add TMB substrate to develop color. The magnitude of the color is proportional to the amount of BrdU incorporated.[22]
-
Data Acquisition: Add a stop solution and measure the absorbance at 450 nm.
PART 5: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[26][27][28]
Principle of Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27][28][29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[28][30] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[28]
Detailed Protocol for Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[26][27]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solution.[26][27]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[26][30]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[26][30]
Interpreting the Results
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
PART 6: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[31][32][33]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[31][32] The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[31]
Experimental Workflow: Cell Cycle Analysis
}
Cell Cycle Analysis Workflow
Detailed Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[34]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[31]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to generate a DNA content histogram.
PART 7: Potential Mechanism of Action
While the specific molecular targets of this compound are yet to be elucidated, many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation. For instance, a related compound, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1) in pancreatic cancer cells.[35][36] Other chromone derivatives may interfere with pathways such as PI3K/AKT/mTOR, which are critical for cell growth and survival.[37] Further investigation through western blotting or other molecular techniques would be necessary to identify the specific pathways affected by this compound.
Hypothetical Signaling Pathway
}
Hypothetical PI3K/AKT Signaling Pathway
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
PMC - NIH. (2017, August 20). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
EuroBioBank. (n.d.). ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. Retrieved from [Link]
-
Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]
-
Cyagen. (n.d.). Essential Cell Culture Techniques: A Guide to Sterile Practice and Routine Protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in.... Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
LabTwin. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Retrieved from [Link]
-
PubMed. (n.d.). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Retrieved from [Link]
-
NIH. (2022, April 4). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Retrieved from [Link]
Sources
- 1. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. eurobiobank.org [eurobiobank.org]
- 4. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 5. blog.alphalifetech.com [blog.alphalifetech.com]
- 6. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.cn]
- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 98910-61-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. atcc.org [atcc.org]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. bosterbio.com [bosterbio.com]
- 30. kumc.edu [kumc.edu]
- 31. Flow cytometry with PI staining | Abcam [abcam.com]
- 32. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 33. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 35. researchgate.net [researchgate.net]
- 36. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vivo Testing of 5-Methoxy-2,2-dimethylchroman-4-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the therapeutic potential of 5-Methoxy-2,2-dimethylchroman-4-one. While specific preclinical data for this compound is not extensively published, its chroman-4-one core is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with significant biological activities.[1] Drawing from data on structurally related flavonoids and chromanones, this guide will focus on two primary potential applications: anti-inflammatory and neuroprotective effects. We will detail the rationale for selecting appropriate animal models, provide step-by-step protocols for efficacy, pharmacokinetic, and preliminary toxicology studies, and offer insights into data interpretation. The protocols herein are designed as a robust starting framework, intended to be adapted based on emerging in vitro data on the compound's specific mechanism of action.
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one moiety is a core structural feature of many flavonoids and their derivatives, which are well-documented for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[2] The specific substitutions on the this compound structure—a methoxy group at the 5-position and gem-dimethyl groups at the 2-position—are anticipated to modulate its biological activity and pharmacokinetic profile. The methoxy group can influence metabolic stability and receptor interactions, while the dimethyl groups may enhance lipophilicity, potentially improving blood-brain barrier penetration.[3]
Given these structural features, this compound is a compelling candidate for in vivo investigation in models of inflammatory diseases and neurodegeneration. This guide will provide the foundational methodologies to explore these possibilities.
Rationale for Animal Model Selection
The judicious selection of an animal model is paramount for obtaining translatable preclinical data.[4] The choice of model should be driven by the specific therapeutic hypothesis being tested.
Models for Anti-Inflammatory Activity
Inflammation is a complex biological response, and various animal models exist to study its different facets.[5] We propose a tiered approach, starting with acute models and progressing to chronic models if warranted by initial findings.
-
Acute Inflammation Models:
-
Carrageenan-Induced Paw Edema in Rats/Mice: This is a widely used and well-characterized model for evaluating the acute anti-inflammatory effects of novel compounds.[6] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
-
Croton Oil-Induced Ear Edema in Mice: This model is particularly useful for assessing the topical and systemic anti-inflammatory activity of a compound.[7]
-
-
Chronic Inflammation Models:
-
Adjuvant-Induced Arthritis in Rats: This model shares many pathological features with human rheumatoid arthritis and is suitable for evaluating compounds intended for chronic inflammatory conditions.[6]
-
Models for Neuroprotective Activity
Evaluating neuroprotection requires models that replicate key aspects of human neurodegenerative diseases.[8]
-
Neurotoxin-Induced Models:
-
MPTP-Induced Parkinson's Disease Model in Mice: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[9] This model is useful for screening compounds that may protect against neurodegeneration.
-
Scopolamine-Induced Cognitive Impairment in Mice/Rats: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a model for screening compounds with potential cognitive-enhancing or anti-amnesic properties relevant to Alzheimer's disease.[8]
-
-
Ischemia-Reperfusion Injury Models:
-
Middle Cerebral Artery Occlusion (MCAO) in Rats/Mice: This surgical model of stroke is used to evaluate a compound's ability to protect against ischemic brain injury.[3]
-
Experimental Protocols
The following protocols are presented as a starting point and should be optimized based on the compound's physicochemical properties and preliminary in vitro data. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Formulation and Dosing
Due to the likely poor water solubility of this compound, a suitable vehicle is required for administration.[10]
-
Vehicle Selection: Common vehicles include a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG400), ethanol, and saline.[10]
-
Route of Administration: Oral gavage (p.o.) is a common initial route for screening. Intraperitoneal (i.p.) or intravenous (i.v.) injections may also be considered for specific mechanistic or pharmacokinetic studies.[11]
-
Dose Selection: Based on structurally similar flavonoids, a starting dose range of 10-50 mg/kg for efficacy studies in mice is a reasonable starting point.[10] A dose-escalation study is crucial to determine the optimal dose.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
-
Positive control: Indomethacin (10 mg/kg, p.o.)
Procedure:
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound (e.g., 10, 25, 50 mg/kg).
-
Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Protocol: MPTP-Induced Neurodegeneration in Mice
Objective: To assess the neuroprotective potential of this compound against MPTP-induced dopaminergic neurotoxicity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
MPTP-HCl (dissolved in saline)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Acclimatize mice and handle them for several days before the experiment.
-
Divide animals into groups: Vehicle control, MPTP + Vehicle, MPTP + Test compound.
-
Administer the test compound or vehicle for a predefined period (e.g., 7 days) before MPTP administration.
-
On the day of induction, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue administration of the test compound or vehicle for a specified duration post-MPTP injection (e.g., 7 days).
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) at selected time points.
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Process brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron survival.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicology data.[12][13]
Protocol: Single-Dose Pharmacokinetics in Mice
Objective: To determine the basic pharmacokinetic profile of this compound after a single oral dose.
Materials:
-
Male CD-1 mice (25-30 g)
-
This compound
-
Formulation vehicle
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice overnight.
-
Administer a single oral dose of the test compound (e.g., 20 mg/kg).
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.[15]
Preliminary Toxicology Assessment
An initial assessment of the compound's safety profile is essential.[16]
Protocol: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxic class of this compound.
Procedure: This protocol should be conducted following the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method).[17] This method uses a stepwise procedure with a small number of animals per step to classify the substance into one of several toxicity classes based on mortality.[17] Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[18]
Data Presentation and Visualization
Clear presentation of data is critical for interpretation and decision-making.
Quantitative Data Summary
| Study Type | Animal Model | Key Parameters | Example Data Table |
| Anti-Inflammatory | Carrageenan-Induced Paw Edema | % Inhibition of Edema | [Link to Table Template] |
| Neuroprotection | MPTP Model | % TH-positive neuron survival, Behavioral scores | [Link to Table Template] |
| Pharmacokinetics | Single-Dose PK in Mice | Cmax (ng/mL), Tmax (hr), AUC (ng*hr/mL), t1/2 (hr) | [Link to Table Template] |
| Toxicology | Acute Oral Toxicity (OECD 423) | LD50 cut-off (mg/kg), Clinical signs | [Link to Table Template] |
Experimental Workflow Visualization
Caption: General workflow for in vivo efficacy studies.
Conceptual Signaling Pathway
Caption: Hypothesized signaling pathway for the test compound.
Conclusion and Future Directions
The protocols and guidelines presented here offer a comprehensive framework for the initial in vivo evaluation of this compound. Successful demonstration of efficacy in acute models should be followed by studies in chronic models to better understand the compound's therapeutic potential. Further mechanistic studies, informed by in vitro findings, will be essential to elucidate the precise molecular targets and pathways modulated by this compound. A thorough understanding of its pharmacokinetic and safety profiles will be critical for its potential translation into a clinical candidate.
References
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link]
- Gautam, M. K., & Goel, R. K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Journal of Chemical and Pharmaceutical Research, 6(6), 1197-1202.
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(5), 811–828. [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing. [Link]
-
OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. [Link]
-
OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. [Link]
-
OECD. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. [Link]
-
Castañeda-Cerezo, S., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. [Link]
-
Patsnap. (2025). What sample types and time points are ideal for rodent PK?. Patsnap Synapse. [Link]
-
OECD. (2002). Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]
-
OECD. (1987). Test Guideline 401 - Acute Oral Toxicity. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Wang, Y., et al. (2019). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
Liu, S., et al. (2018). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Translational Stroke Research. [Link]
-
Faqi, A. S. (Ed.). (2013). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press. [Link]
-
Gad, S. C. (Ed.). (2008). Preclinical Development Handbook: Toxicology. John Wiley & Sons. [Link]
-
Blesa, J., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. [Link]
-
Solà, C., et al. (2009). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Restorative Neurology and Neuroscience. [Link]
-
Zon, L. I., & Peterson, R. T. (2005). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Chemistry & Biology. [Link]
-
WuXi AppTec. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]
-
Chaubey, K., et al. (2025). Promising New Drug Reverses Mental Decline in Mice With Advanced Alzheimer's. Cell Reports Medicine. [Link]
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery. [Link]
-
Chen, Y.-C., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules. [Link]
-
Ruiu, S., et al. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Tetrahedron. [Link]
-
Siegel, D., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]
-
Brito, I., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E. [Link]
-
Ullah, R., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules. [Link]
-
Queiroz, J. E., et al. (2016). 4-(4-Methoxyphenyl)-5,7-dimethylchroman-2-one. IUCrData. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpras.com [ijpras.com]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nuvisan.com [nuvisan.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. histologix.com [histologix.com]
- 17. researchgate.net [researchgate.net]
- 18. umwelt-online.de [umwelt-online.de]
Troubleshooting & Optimization
Troubleshooting low bioactivity of synthetic 5-Methoxy-2,2-dimethylchroman-4-one
Welcome to the technical support center for 5-Methoxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with this synthetic compound. Our goal is to provide a logical, evidence-based framework for troubleshooting, moving from foundational compound verification to complex assay-specific investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address the most common issues first, as these often resolve the majority of problems encountered in the lab.
Section 1: Foundational Checks - Is Your Compound What You Think It Is?
A1: Before troubleshooting your biological assay, you must rigorously verify the chemical integrity of your compound. Inconsistent or low activity is frequently traced back to issues with the compound itself. We recommend a multi-pronged analytical approach for quality control (QC).
Recommended QC Workflow:
Detailed Protocols for Foundational Checks:
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Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight of the compound. This compound has a molecular weight of approximately 206.24 g/mol .
-
Method: Use High-Resolution Mass Spectrometry (HRMS) for an exact mass measurement to confirm the elemental composition.
-
Expected Result: A prominent peak corresponding to [M+H]⁺ (207.09) or [M+Na]⁺ (229.07) in positive ion mode.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm the precise chemical structure and rule out isomers. The synthesis of related chromanones can sometimes yield isomeric products.[2][3]
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Result: The spectra should match the known structure of this compound, including characteristic peaks for the methoxy group, the gem-dimethyl groups, the methylene protons, and the aromatic protons. Any unexpected peaks may indicate impurities or structural isomers.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine the purity of the compound. For biological assays, a purity of >95% is highly recommended.[5]
-
Method: Develop an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). Use a UV detector set to a wavelength where the compound has strong absorbance.
-
Expected Result: A single major peak. The area of this peak relative to the total area of all peaks will give the percent purity.[5] Any additional peaks represent impurities that could be interfering with your assay.[6]
-
| Parameter | Technique | Acceptance Criteria | Common Pitfall |
| Identity | HRMS, ¹H & ¹³C NMR | Data consistent with the proposed structure. | Misinterpretation of spectra; presence of an unexpected isomer. |
| Purity | HPLC-UV/ELSD | >95% | Highly potent, structurally related impurities skewing biological data. |
| Residual Solvents | ¹H NMR or GC | <0.5% | Residual synthesis solvents (e.g., DMF, DMSO) can be toxic to cells. |
Section 2: Assay-Specific Troubleshooting
If your compound has passed all QC checks, the next step is to investigate the experimental conditions of your biological assay. Low aqueous solubility is a primary cause of underestimated bioactivity in discovery compounds.[7][8]
A2: Absolutely. Poor solubility is one of the most common reasons for observing low potency in biological assays.[9][10] If the compound precipitates out of your assay buffer, its effective concentration at the target is much lower than the nominal concentration, leading to erroneously high IC₅₀ values.[7]
Troubleshooting Solubility:
-
Visual Inspection: Prepare your highest test concentration in the final assay buffer. Let it sit for the duration of your experiment. Look for any signs of precipitation (cloudiness, visible particles). Even a supersaturated solution may precipitate slowly over time.[7]
-
Solvent Choice: While DMSO is a common solvent for creating high-concentration stock solutions, its final concentration in the assay should be kept to a minimum (typically <0.5%) as it can be toxic or inhibit enzyme activity.[7][11]
-
Stock Solution Handling: Compounds can precipitate from DMSO stocks, especially after freeze-thaw cycles or if the compound's solubility in DMSO is limited.[7][8] Always warm your stock solution to room temperature and vortex thoroughly before making dilutions.
Protocol: Preparing and Diluting Your Compound
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Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM). Ensure it is fully dissolved.
-
Create Intermediate Dilutions: Perform serial dilutions from the high-concentration stock using 100% DMSO.
-
Final Dilution into Aqueous Buffer: Add a small aliquot of the DMSO intermediate dilution to your final assay buffer. Crucially, add the DMSO to the buffer while vortexing , not the other way around. This rapid dilution helps to avoid immediate precipitation.
-
Final Solvent Concentration: Ensure the final percentage of DMSO is consistent across all wells (including vehicle controls) and is non-disruptive to your assay system.[7]
A3: If solubility has been addressed, you should investigate potential compound instability or direct interference with the assay technology. Many compounds can appear active or inactive due to experimental artifacts rather than specific interactions with the biological target.[12][13]
Potential Issues and Solutions:
-
Compound Stability:
-
Problem: The compound may be chemically unstable in the aqueous buffer (e.g., hydrolysis) or sensitive to light or temperature over the course of the assay.
-
Troubleshooting: Incubate the compound in the assay buffer under the exact experimental conditions (time, temperature, light) but without the target protein or cells. At the end of the incubation period, analyze the sample by HPLC to see if the parent compound peak has decreased or if new degradation peaks have appeared.[4]
-
-
Assay Interference:
-
Problem: The compound itself might interfere with the detection method. This is a significant issue in high-throughput screening (HTS).[14] For example, fluorescent compounds can create false positives or negatives in fluorescence-based assays.[14] Other compounds can form aggregates that non-specifically inhibit enzymes.[15]
-
Troubleshooting:
-
Run a Target-Free Control: Run the assay with your compound but without the biological target (e.g., no enzyme, no cells). A signal in this control indicates direct interference.
-
Test for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound itself at the excitation and emission wavelengths of your assay.
-
Counter-Screen: If possible, test the compound in an orthogonal assay that uses a different detection method (e.g., if your primary assay is fluorescence-based, try a luminescence or absorbance-based assay).
-
-
-
Nonspecific Activity & Cytotoxicity:
-
Problem: In cell-based assays, the compound might appear inactive because it is cytotoxic at the tested concentrations, leading to a general shutdown of cellular processes.[16] Conversely, some compounds can appear active due to off-target effects.[13]
-
Troubleshooting: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which your compound affects cell viability. Your bioactivity measurements are only meaningful at non-toxic concentrations.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Kingston, D. G. I. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 85(3), 730-736. [Link]
-
Ramírez-Mondragón, R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 831-836. [Link]
-
Dahlin, J. L., et al. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 1-13. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Krishnasamy, R., et al. (2013). Could a natural compound increase its biological activity as it becomes more pure? ResearchGate. [Link]
-
S. Al-Hilal, T., & A. Al-Mohanna, F. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1618. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
González-García, E., et al. (2024). Synthetic peptides quality control and assurance. ScienceDirect. [Link]
-
Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Proclinical. [Link]
-
ManTech Publications. (2025). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. ManTech Publications. [Link]
-
3P Biopharmaceuticals. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. 3P Biopharmaceuticals. [Link]
-
Kerns, E. H., & Di, L. (2006). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-272. [Link]
-
Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]
-
Salehi, B., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 6(15), 9879-9893. [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Dispendix. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Appendino, G., et al. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ARKIVOC. [Link]
-
Appendino, G., et al. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Semantic Scholar. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 5-Methoxy-2,2-dimethylchroman-4-one for in vitro assays
A Guide to Enhancing Stability and Ensuring Data Integrity in In Vitro Assays
Welcome to the technical support guide for 5-Methoxy-2,2-dimethylchroman-4-one. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to navigate the complexities of working with this hydrophobic compound. This guide is structured to address the most common challenges researchers face, from initial handling to complex assay execution, ensuring the stability of the compound and the reliability of your experimental data.
Section 1: Foundational Knowledge - Compound Handling & Storage
The integrity of your results begins with the proper handling and storage of your compound. This compound, like many chromanone derivatives, is a hydrophobic molecule, which dictates its handling requirements.[1][2] Improper storage and preparation of stock solutions are frequent sources of experimental variability.
FAQ: How should I prepare and store stock solutions of this compound for maximum stability?
Answer: The key to a stable stock solution is selecting an appropriate solvent and storing it under conditions that minimize degradation.
-
Solvent Selection: Due to its poor aqueous solubility, a high-purity, anhydrous polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard and the recommended solvent for creating high-concentration primary stock solutions.[3][4] It effectively solvates a wide range of organic compounds and is miscible with water, which facilitates subsequent dilutions into aqueous assay media.[5]
-
Stock Concentration: Aim to create a concentrated stock solution (e.g., 10-20 mM). This minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced artifacts or toxicity. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with sensitive cell lines potentially requiring levels as low as 0.1%.[6]
-
Preparation Procedure:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To ensure complete dissolution, vortex the solution and/or sonicate gently in a water bath. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
-
Storage:
-
Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the primary stock into smaller, single-use volumes.[7]
-
Protection: Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil. Flavonoid-like structures can be susceptible to photodegradation.[8] Store aliquots in a desiccated environment to prevent moisture absorption by the DMSO.
-
Table 1: Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-Purity, Anhydrous DMSO | Excellent solvating power for hydrophobic compounds; miscible with aqueous media.[3][4] |
| Stock Concentration | 10-20 mM | Minimizes final DMSO percentage in assays, reducing potential solvent toxicity.[6] |
| Long-Term Storage | -20°C or -80°C (in aliquots) | Prevents degradation from thermal cycling and reduces risk of contamination.[7] |
| Light Exposure | Minimize; use amber vials | Chromanone structures can be light-sensitive, leading to photodegradation.[8][9] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Optional, but recommended for long-term storage to prevent oxidation. |
Section 2: Troubleshooting Guide for In Vitro Assays
This section addresses the most common issues encountered when using this compound in aqueous-based in vitro systems.
Issue 1: Compound Precipitation in Assay Media
FAQ: My compound is fully dissolved in the DMSO stock, but it precipitates or forms a cloudy suspension when I dilute it into my cell culture medium or assay buffer. Why does this happen and how can I fix it?
Answer: This is the most prevalent challenge and is known as "solvent shock" or "crashing out."[6] It occurs because the compound, which is stable in a high-concentration organic solvent environment (DMSO), is suddenly transferred to a predominantly aqueous environment where its solubility is extremely low. The water molecules cannot effectively solvate the hydrophobic compound, causing it to aggregate and precipitate.[6] This is problematic because the true concentration of the dissolved, active compound becomes unknown and highly variable.
Use the following decision tree to diagnose and solve solubility issues.
Caption: Decision tree for troubleshooting compound precipitation.
This protocol allows you to determine the practical maximum soluble concentration of the compound in your specific experimental buffer.
-
Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Prepare Dilution Plate: In a clear 96-well plate, add your final assay buffer (e.g., cell culture medium with 10% FBS) to a series of wells.
-
Add Compound: Add the DMSO stock directly to the buffer in serial dilutions to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.5%).
-
Incubate & Observe: Incubate the plate under your experimental conditions (e.g., 37°C for 2 hours). Visually inspect the wells for any signs of cloudiness or precipitate against a dark background. You can also use a plate reader to measure light scattering at a wavelength outside the compound's absorbance spectrum (e.g., 600-700 nm).
-
Determine Limit: The highest concentration that remains completely clear is your maximum working soluble concentration. Do not proceed with experiments using concentrations that show precipitation.[6]
If your desired effective concentration is above the measured solubility limit, consider these formulation strategies:
-
Co-solvents: Introduce a water-miscible, biocompatible organic solvent at a low, non-toxic concentration into your aqueous medium. Examples include polyethylene glycol (PEG 400) or ethanol.[6] A two-step dilution (e.g., diluting the DMSO stock into an intermediate solution containing the co-solvent before the final dilution into the assay medium) can prevent precipitation.
-
pH Adjustment: If the compound has an ionizable group, adjusting the buffer's pH can increase solubility. However, this must be done cautiously as it can also affect compound stability and biological activity.[10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] This is a widely used method to enhance the stability and delivery of hydrophobic drugs.
Issue 2: Loss of Compound Activity in Long-Term Assays
FAQ: My compound shows a strong effect in short-term assays (e.g., 4 hours), but the effect diminishes significantly in longer experiments (e.g., 48 or 72 hours). Is it degrading?
Answer: Yes, this is a strong possibility. Chromanones and related flavonoid structures can be susceptible to degradation in aqueous, physiological conditions over time.[8] The primary factors influencing stability in cell culture media are pH, light, and oxidative stress.
Caption: Key factors contributing to compound degradation in vitro.
-
pH Stability: Cell culture media is typically buffered to a physiological pH of ~7.4. Many phenolic compounds are more susceptible to degradation, such as hydrolysis or oxidation, under neutral to alkaline conditions compared to the acidic or neutral pH of a pure DMSO stock.[12][13]
-
Photostability: Standard laboratory lighting can be sufficient to cause photodegradation of sensitive compounds over extended incubation periods.[14] International Conference on Harmonisation (ICH) guidelines recommend specific light exposure tests to formally assess photostability.[9][15]
-
Adsorption and Metabolism: In addition to degradation, loss of effective concentration can occur due to the compound adsorbing to plastics (e.g., well plates, tubes) or being metabolized by cells in long-term cultures.
-
Time-Course Experiments: Perform a time-course experiment to understand the kinetics of the compound's effect. A diminishing effect over time points to a stability issue.
-
Media Refresh: For long-term assays (>24 hours), consider replacing the media with freshly prepared compound-containing media every 24 hours to maintain a more consistent concentration.
-
Control Light Exposure: Conduct experiments in the dark or under low-light conditions. Use plates with black walls or cover plates with foil during incubation.
-
Include Controls: Always run a parallel "dark control" (a sample protected from light) to distinguish between thermal degradation and photodegradation.[9]
-
Analytical Verification: If resources permit, use analytical methods like HPLC-MS to directly measure the concentration of the parent compound in the assay medium at different time points (0, 24, 48 hours) to quantify its degradation rate.
References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Optimization of Liposome Formulations for Enhanced Bioavailability of Hydrophobic Drugs. (2024). Preprints.org. [Link]
-
Loh, Z. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Sokolowska, J., et al. (2018). Interaction of Arylidenechromanone/Flavanone Derivatives with Biological Macromolecules Studied as Human Serum Albumin Binding, Cytotoxic Effect, Biocompatibility Towards Red Blood Cells. Molecules. [Link]
-
Loh, Z. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. [Link]
-
Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (n.d.). The effects of reference compounds, flavanone and chromanone (A) and...[Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ottaviani, J. I., et al. (2018). Recommendations on reporting requirements for flavonoids in research. The American Journal of Clinical Nutrition. [Link]
-
S. Schremmer, C., et al. (2020). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Molecules. [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Effect of pH on the stability of pigments. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Tang, F., et al. (2022). Modification of flavonoids: methods and influences on biological activities. Critical Reviews in Food Science and Nutrition. [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
Pop, R., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants. [Link]
-
Sokołowska, J., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances. [Link]
-
Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link]
-
EMA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]
-
Tetko, I. V., et al. (2001). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]
-
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. [Link]
-
Ottaviani, J. I., et al. (2018). Recommendations on reporting requirements for flavonoids in research. ResearchGate. [Link]
-
Kaushik, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2020). ChemistrySelect. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica. [Link]
Sources
- 1. japer.in [japer.in]
- 2. Modification of flavonoids: methods and influences on biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. database.ich.org [database.ich.org]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Strategies to reduce cytotoxicity of 5-Methoxy-2,2-dimethylchroman-4-one in non-cancerous cells
As a Senior Application Scientist, I've designed this technical support guide to help you navigate and resolve issues of cytotoxicity associated with 5-Methoxy-2,2-dimethylchroman-4-one in your non-cancerous cell models. This guide moves from foundational knowledge to actionable experimental strategies, providing the causal logic behind each recommendation.
Technical Support Center: Managing Cytotoxicity of this compound
This guide is structured to address the most common questions and challenges researchers face when working with novel chromanone compounds that exhibit off-target toxicity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding the cytotoxic profile of your compound.
Q1: What is this compound, and what is its likely mechanism of cytotoxic action?
A: this compound belongs to the chromanone class of heterocyclic compounds. While specific data on this exact molecule is limited, the broader chromanone and chromone scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities, including potent anticancer effects[1][2].
The cytotoxicity of chromanone derivatives against cancer cells is often attributed to several key mechanisms[1][3][4]:
-
Induction of Oxidative Stress: Many chromanones exert their effects by increasing intracellular Reactive Oxygen Species (ROS), leading to oxidative damage and subsequent cell death[3].
-
Apoptosis Induction: They can trigger programmed cell death (apoptosis) through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways[4][5][6].
-
Cell Cycle Arrest: These compounds can halt the cell cycle, typically at the G2/M phase, preventing cell proliferation[3][5].
It is highly probable that this compound shares one or more of these mechanisms.
Q2: Why am I observing high cytotoxicity in my non-cancerous cell lines? This is supposed to be an anti-cancer agent.
A: This is a common and significant challenge in early-stage drug development. The pathways that your compound targets—such as cell proliferation and mitochondrial function—are often fundamental to both cancerous and healthy cells.
-
Lack of Specificity: Chemotherapeutic agents often affect both malignant and normal cells, leading to a narrow therapeutic index[7][8]. The cellular machinery targeted by your compound may not be exclusive to cancer cells.
-
High Proliferative Rate: If your non-cancerous control line is rapidly dividing, it may be particularly susceptible to agents that target the cell cycle or DNA replication, similar to cancer cells[9].
-
Oxidative Damage: If the compound's primary mechanism is the generation of high levels of ROS, this can overwhelm the antioxidant defenses of any cell type, leading to widespread damage[3][10].
Achieving cancer cell selectivity is a major hurdle. The goal of the following strategies is to widen this therapeutic window, protecting normal cells while maintaining efficacy against cancer cells[11][12].
Part 2: Troubleshooting Guides & Experimental Protocols
Here we provide actionable strategies and step-by-step protocols to directly address and mitigate the cytotoxicity you are observing in non-cancerous cells.
Q3: How can I confirm the dose-dependent toxicity and optimize my treatment protocol?
A: Before exploring complex mitigation strategies, it's crucial to precisely characterize the cytotoxic profile of your compound. A dose-response and time-course experiment is the first step. This will establish the half-maximal inhibitory concentration (IC50) for both your cancer and non-cancerous cell lines.
The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[6][13].
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in both cancerous and non-cancerous cell lines.
Materials:
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of your compound in culture medium from your stock solution. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control".
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Interpreting the Results: A successful mitigation strategy will result in a significant increase in the IC50 value for your non-cancerous cells, while the IC50 for the cancer cells remains relatively unchanged. This difference is known as the selectivity index (SI = IC50 non-cancerous / IC50 cancerous).
Q4: Can I use a formulation or delivery strategy to reduce toxicity in normal cells?
A: Yes. Encapsulating your compound within a nanoparticle or liposome is a clinically validated strategy to reduce systemic toxicity and improve drug accumulation at tumor sites[][15]. These carriers can exploit the Enhanced Permeability and Retention (EPR) effect in tumors, leading to passive targeting[].
Liposomes are vesicles made of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs[16]. This encapsulation protects healthy cells from the drug's direct impact, reduces off-target effects, and can alter the drug's pharmacokinetic profile[15][17][18][19].
Conceptual Workflow:
-
Formulation: Encapsulate this compound into a liposomal formulation. This typically involves dissolving the compound with phospholipids (e.g., DSPC, cholesterol) in an organic solvent, followed by hydration and extrusion to form unilamellar vesicles of a defined size.
-
Characterization: Verify the size, charge, and encapsulation efficiency of the liposomes.
-
In Vitro Testing: Repeat the IC50 determination (Protocol 1) using the liposomal formulation and compare the results to the free drug. You should observe a higher IC50 (lower toxicity) in your non-cancerous cells[18][19].
Caption: Liposomal delivery reduces uptake by normal cells while enhancing accumulation in tumor tissues.
Q5: Are there agents I can co-administer to selectively protect my non-cancerous cells?
A: Yes, co-administering a cytoprotective agent is a powerful strategy. These agents work by mechanisms that are preferentially active in normal cells, shielding them from the cytotoxic effects of your primary compound[7][20].
If you hypothesize that cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may protect cells by scavenging free radicals[10][21][22]. N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to glutathione (GSH), a key intracellular antioxidant[23].
Important Caveat: Be aware that this approach could potentially reduce the efficacy of your compound in cancer cells if its anticancer mechanism also depends on ROS generation[24]. It is critical to test this in both cell lines.
Objective: To determine if NAC can rescue non-cancerous cells from compound-induced cytotoxicity without compromising anti-cancer activity.
Procedure:
-
Determine NAC Dose: First, establish a non-toxic concentration of NAC for both cell lines (typically 1-5 mM).
-
Experimental Setup: Using a 96-well plate format, set up the following conditions for both your non-cancerous and cancer cell lines:
-
Cells + Medium only (Control)
-
Cells + Compound at its IC50 concentration
-
Cells + NAC at its non-toxic concentration
-
Cells + Compound (IC50) + NAC (pre-incubated for 1-2 hours before adding the compound)
-
-
Incubation & Analysis: Incubate for 48 hours and assess cell viability using the MTT assay (Protocol 1).
Expected Outcome: Ideally, you will see a significant increase in viability in the "Compound + NAC" group for non-cancerous cells, but little to no increase in viability for the cancer cells.
Many chemotherapies target actively dividing cells. A sophisticated strategy is to temporarily arrest the cell cycle of normal cells, making them less sensitive, while allowing the agent to target the uncontrollably dividing cancer cells[9][25]. CDK4/6 inhibitors (e.g., Palbociclib, Trilaciclib) are clinically used for this purpose, as they can induce a temporary G1 arrest in normal cells[9][25]. This is particularly effective if your compound targets S or M phase.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ansto.gov.au [ansto.gov.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Liposomal toxicity reduction: Significance and symbolism [wisdomlib.org]
- 16. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome encapsulation reduces cantharidin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effect of liposome encapsulation on paclitaxel developmental toxicity in the rat. | Semantic Scholar [semanticscholar.org]
- 20. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 22. imedpub.com [imedpub.com]
- 23. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration for in vivo studies of chroman-4-ones
Technical Support Center: Optimizing In Vivo Studies of Chroman-4-Ones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chroman-4-one derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when optimizing dosage and administration for in vivo studies. Chroman-4-ones are a privileged heterocyclic scaffold with a wide range of biological activities, but their successful preclinical development hinges on well-designed and meticulously executed in vivo experiments.[1][2][3]
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring that your study design is robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Formulation & Solubility Optimization
The journey to successful in vivo data begins long before the first dose is administered. For many chroman-4-one derivatives, which are often lipophilic, achieving a stable and bioavailable formulation is the primary hurdle.
Q1: My chroman-4-one compound has very low aqueous solubility. How do I choose the right vehicle for my initial in vivo pharmacokinetic (PK) study?
A1: Selecting an appropriate vehicle is a critical first step, as it directly impacts drug exposure and animal welfare. The choice depends on the route of administration, the required dose, and the physicochemical properties of your specific compound. A tiered approach is recommended.
Step 1: Characterize Your Compound. Before experimenting with vehicles, ensure you have basic data:
-
Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 2, 6.5, 7.4) to understand if pH modification can be a viable strategy.
-
LogP/LogD: This will confirm the lipophilicity and guide your choice towards organic co-solvents or lipid-based systems.
-
Stability: Check the compound's stability in potential vehicles under consideration.
Step 2: Evaluate Common Preclinical Vehicles. Start with the simplest and safest options first. For early-stage studies, the goal is often to achieve sufficient exposure to understand the compound's basic PK profile, not to develop a final clinical formulation.[4]
| Vehicle System | Typical Composition | Route | Pros | Cons |
| Aqueous (pH modified) | Saline, PBS, 5% Dextrose (D5W) with acid/base to adjust pH | IV, PO, SC, IP | Simplest system, least likely to have confounding biological effects. | Only suitable for compounds with ionizable groups and sufficient solubility at a tolerable pH. |
| Co-solvent Systems | PEG 300/400, Propylene Glycol (PG), Ethanol, DMSO | IV, PO, IP | Can significantly increase solubility for many lipophilic compounds. | Potential for toxicity (especially DMSO), precipitation upon injection, and can alter the drug's own PK profile.[5] |
| Surfactant-based | 0.5-10% Tween® 80, Kolliphor® (Cremophor) EL/HS 15 | IV, PO | Forms micelles that encapsulate the drug, improving solubility and stability. | Can cause hypersensitivity reactions (especially Cremophor EL) and may alter drug distribution.[6] |
| Cyclodextrin Complexes | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | IV, PO, SC | Forms inclusion complexes, significantly increasing aqueous solubility. Generally well-tolerated.[7] | Can be expensive; competition with plasma proteins can alter drug release. |
| Lipid-based Systems | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | PO, SC, IM | Ideal for highly lipophilic compounds; can enhance oral absorption via lymphatic pathways.[6] | Not suitable for IV. Can have complex effects on absorption.[8] |
| Suspensions (for PO) | 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | PO | Allows for high dose administration without requiring complete solubilization. | Risk of non-uniform dosing; particle size can heavily influence absorption.[4][6] |
Expert Insight: For a first-pass IV study, a common starting point for a poorly soluble, neutral chroman-4-one is a co-solvent system like 5-10% DMSO, 30-40% PEG 400, and the remainder saline or D5W .[9] However, always run a small-scale test to check for precipitation when the formulation is diluted with an aqueous medium, mimicking injection into the bloodstream. For oral studies, a micronized suspension in 0.5% MC is a robust and common starting point.[4][6]
Q2: I've dissolved my compound in a DMSO-based vehicle for IV injection, but I suspect it's precipitating upon administration. How can I confirm this and what can I do to fix it?
A2: This is a frequent and critical problem known as "precipitation on dilution." It leads to low and highly variable drug exposure, and can cause embolism and toxicity in the animal.
Confirmation:
-
In Vitro Dilution Test: Mimic the injection by rapidly diluting 1 part of your formulation into 9 parts of blank plasma or phosphate-buffered saline (PBS) at 37°C. Let it sit for 5-10 minutes and visually inspect for cloudiness or precipitate. Centrifuge the sample and measure the compound concentration in the supernatant to quantify the amount that remained in solution.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting formulation precipitation.
Causality: Surfactants and cyclodextrins work by creating micelles or inclusion complexes, respectively, which are more stable upon dilution than simple co-solvent systems.[6][7] A slow IV infusion allows the formulation to be diluted more gradually in a larger blood volume, reducing the peak concentration at the injection site and minimizing the risk of precipitation.
Section 2: Dose Selection & Administration Route
Choosing the right dose and route is fundamental to generating meaningful efficacy and safety data. The goal is to ensure that the observed effects (or lack thereof) are a true reflection of the compound's activity, not an artifact of poor exposure or unexpected toxicity.
Q3: How do I select the dose levels for my first efficacy study? Should I run a Maximum Tolerated Dose (MTD) study first?
A3: Yes, conducting a dose range-finding (DRF) or MTD study is an essential precursor to any pivotal study.[10][11][12] An efficacy study run at a toxic dose level will produce uninterpretable data. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[13][14]
Protocol: Abbreviated MTD Study for a Chroman-4-one
-
Species and Strain: Use the same species, strain, and sex of animals as planned for your efficacy study.
-
Group Size: Use a small group size (n=2-3 animals per group).
-
Dose Selection:
-
Start with at least three dose levels spaced widely apart (e.g., 10, 50, 200 mg/kg). If there is no prior data, a starting dose of 30 mg/kg is often reasonable.
-
Include a vehicle control group.
-
-
Administration: Dose the animals once daily for 5-7 days via the intended route of administration (e.g., oral gavage).
-
Monitoring: The key to a successful MTD study is rigorous observation.[10]
-
Clinical Observations: Record signs of toxicity at least twice daily. Look for piloerection, hunched posture, decreased activity, labored breathing, etc.[15]
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is a common endpoint indicating the MTD has been exceeded.[13]
-
Food/Water Intake: Monitor daily as a sensitive indicator of animal wellness.
-
-
Endpoint: The MTD is the highest dose at which animals show no more than moderate, transient adverse effects (e.g., <15% body weight loss that begins to recover) and no mortality.[13]
Dose Selection for Efficacy: Based on the MTD results, select at least three dose levels for your efficacy study:
-
High Dose: The MTD or slightly below it (e.g., 80% of MTD).
-
Mid Dose: A dose that is 3-5 fold lower than the high dose.
-
Low Dose: A dose that is 3-5 fold lower than the mid dose, which you hypothesize may be near the minimum effective dose (MED).[11]
This approach allows you to characterize the dose-response relationship of your chroman-4-one.
Q4: My compound is intended for oral administration, but the bioavailability is very low. What are the common causes and how can I troubleshoot this?
A4: Low oral bioavailability is a major challenge in drug development and often stems from two main factors: poor absorption or high first-pass metabolism.[16]
Troubleshooting Workflow for Low Oral Bioavailability:
Caption: Workflow for diagnosing low oral bioavailability.
Causality: An intravenous (IV) PK study is essential to diagnose the cause of low oral bioavailability. By delivering the drug directly into circulation, you can determine its clearance (the rate at which the body eliminates the drug).[17]
-
High Clearance: If the drug is cleared very rapidly after IV injection, it suggests that the liver is efficiently metabolizing it. When given orally, the drug passes through the liver before reaching systemic circulation (first-pass metabolism), and a high clearance rate will remove a large fraction of the dose.
-
Low Clearance: If the drug has low clearance after IV injection but still has low oral bioavailability, it means the drug is not being efficiently absorbed from the gut into the bloodstream in the first place. This could be due to poor dissolution (solubility-limited) or an inability to cross the intestinal wall (permeability-limited).[7]
Section 3: Bioanalysis & Data Interpretation
Q5: What are the key parameters I need to validate for an LC-MS/MS method to quantify my chroman-4-one in plasma?
A5: A validated bioanalytical method ensures that the data you generate is accurate and reproducible.[18] For regulatory submissions, validation must follow official guidelines (e.g., FDA, EMA).[19][20] For research-grade studies, the core parameters remain the same.
| Validation Parameter | Question It Answers | Acceptance Criteria (Typical) |
| Selectivity | Can the method distinguish the analyte from other components in the plasma? | No significant interfering peaks at the retention time of the analyte in blank plasma from at least 6 sources. |
| Linearity | Is the instrument response proportional to the drug concentration over a defined range? | A calibration curve with at least 6 non-zero points. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | How close are the measured concentrations to the true values, and how repeatable are the measurements? | Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy: within ±15% of nominal value. Precision: Coefficient of Variation (CV) ≤ 15%. |
| Matrix Effect | Does the plasma itself suppress or enhance the analyte's signal? | Compare the analyte response in post-extraction spiked plasma vs. a pure solution. The ratio should be consistent across different plasma lots.[5] |
| Recovery | How efficiently is the analyte extracted from the plasma during sample preparation? | Compare the analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. Recovery should be consistent and reproducible. |
| Stability | Does the analyte degrade in plasma during sample collection, storage, or processing? | Test stability under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage at -80°C. Concentration should remain within ±15% of the initial value. |
Expert Insight: The most common sample preparation technique for small molecules like chroman-4-ones is protein precipitation.[21] This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins.[22] After centrifugation, the clear supernatant containing the drug is injected into the LC-MS/MS system. This method is fast, simple, and generally effective.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the recommended maximum administration volumes for different routes in mice and rats?
A: Adhering to volume limits is crucial for animal welfare and data quality. Exceeding these can cause pain, tissue damage, and affect drug absorption.
| Route | Mouse | Rat |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
| Oral (PO) | 10 mL/kg | 10 mL/kg (up to 20 mL/kg possible) |
| Intraperitoneal (IP) | 10 mL/kg | 10-20 mL/kg |
| Subcutaneous (SC) | 10 mL/kg | 5-10 mL/kg |
| Intramuscular (IM) | 0.05 mL/site | 0.1-0.2 mL/site |
| (Source: These are generally accepted guidelines, always consult your institution's IACUC protocols)[23] |
Q: I'm observing high inter-animal variability in my PK results. What could be the cause?
A: High variability can obscure the true pharmacokinetic profile of your compound. Common causes include:
-
Formulation Issues: Inhomogeneous suspension or precipitation upon dosing. Ensure your formulation is uniform before and during administration.
-
Dosing Inaccuracy: Inaccurate animal weights, calculation errors, or poor dosing technique (e.g., incomplete IV injection, mis-dosing in oral gavage).
-
Physiological Differences: Variations in animal health, stress levels, or food intake (especially for oral studies). Fasting animals before oral dosing can sometimes reduce variability.
-
Bioanalytical Errors: Inconsistent sample processing, instrument variability, or matrix effects. Review your bioanalytical method validation data.
Q: Do I need to be concerned about the excipients in my formulation affecting the results?
A: Yes, absolutely. Excipients are not always "inactive."[5] For example:
-
Tween 80 and Cremophor can inhibit P-glycoprotein, an efflux transporter, potentially increasing the absorption of other drugs.
-
DMSO can have its own biological effects and can alter the metabolism of some compounds.
-
Lipid-based formulations can alter gastrointestinal physiology and drug absorption pathways.[8] It is crucial to run a vehicle-only control group in your efficacy and toxicology studies to differentiate effects of the compound from effects of the vehicle.[8]
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation. (n.d.). Zenovel. Retrieved January 5, 2026, from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). ReachBio. Retrieved January 5, 2026, from [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Review on Bioanalytical Method Development in Human Plasma. (n.d.). IJTSRD. Retrieved January 5, 2026, from [Link]
-
A system for determining maximum tolerated dose in clinical trial. (2021). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
IACUC Routes of Administration Guidelines. (n.d.). University of Colorado Boulder. Retrieved January 5, 2026, from [Link]
-
The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. Retrieved January 5, 2026, from [Link]
-
Dose Range Finding Studies. (n.d.). Charles River Labs. Retrieved January 5, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. Retrieved January 5, 2026, from [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science. Retrieved January 5, 2026, from [Link]
-
Pharmaceutical Excipient Development: The Need for Preclinical Guidance. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 5, 2026, from [Link]
-
Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. (n.d.). NorthEast BioLab. Retrieved January 5, 2026, from [Link]
-
Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Recommendations on dose level selection for repeat dose toxicity studies. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Back to basics: pharmacokinetics. (2004). The Pharmaceutical Journal. Retrieved January 5, 2026, from [Link]
-
Vehicles for Animal Studies. (n.d.). Gad Consulting Services. Retrieved January 5, 2026, from [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Guidance for Industry. (n.d.). FDA. Retrieved January 5, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 5, 2026, from [Link]
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Altasciences. Retrieved January 5, 2026, from [Link]
-
Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
- 5. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. criver.com [criver.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: Method Development for Chiral Separation of Chroman-4-one Enantiomers
Welcome to the dedicated technical support center for the chiral separation of chroman-4-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of separating these chiral molecules. Chroman-4-ones, a core structure in many flavonoids and pharmaceuticals, present unique challenges and opportunities in enantioselective analysis due to their stereogenic center at the C2 position.[1][2][3] This resource synthesizes field-proven insights and established scientific principles to empower you to develop robust and efficient chiral separation methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when approaching the chiral separation of chroman-4-one enantiomers.
Q1: Why is the chiral separation of chroman-4-one enantiomers important?
The enantiomers of a chiral molecule, despite having identical physical properties in an achiral environment, can exhibit significantly different pharmacological, toxicological, and metabolic profiles in the body.[4][5] For chroman-4-one derivatives used in drug development, separating and quantifying the individual enantiomers is crucial for ensuring safety, efficacy, and quality.[6][7] Regulatory agencies often require the characterization of each enantiomer of a chiral drug candidate.
Q2: What are the most effective chromatographic techniques for separating chroman-4-one enantiomers?
High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the enantioseparation of chroman-4-ones due to the wide availability of chiral stationary phases (CSPs) and its applicability to a broad range of compounds.[1][5] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, offering faster separations and reduced organic solvent consumption, particularly for less polar compounds.[8][9][10][11] Gas Chromatography (GC) can also be employed for volatile chroman-4-one derivatives, often requiring derivatization.[12][13]
Q3: Which type of Chiral Stationary Phase (CSP) is most suitable for chroman-4-one separation?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates for the chiral separation of chroman-4-ones and related flavonoids.[6][7][14][15] CSPs like Chiralpak® AD and Chiralcel® OD are frequently cited as effective for this class of compounds.[14] These phases achieve separation through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6][14]
Q4: What are the typical mobile phases used for the chiral separation of chroman-4-ones on polysaccharide-based CSPs?
For normal-phase HPLC, typical mobile phases consist of a mixture of an alkane (like n-hexane) and an alcohol (such as 2-propanol or ethanol).[6][7] In reversed-phase HPLC, mixtures of water or buffer with acetonitrile or methanol are common.[4] For SFC, supercritical carbon dioxide is the primary mobile phase component, modified with a small percentage of an alcohol co-solvent (e.g., methanol, ethanol).[9][16]
Q5: How does temperature affect the chiral separation of chroman-4-ones?
Temperature plays a complex and often unpredictable role in chiral separations.[17] Generally, lower temperatures can enhance chiral recognition by strengthening the subtle intermolecular interactions responsible for separation, leading to improved resolution.[18] However, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[17][19][20] Therefore, temperature should be carefully controlled and optimized for each specific method.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the method development for chiral separation of chroman-4-one enantiomers.
Issue 1: Poor or No Resolution (Rs < 1.5)
Poor resolution is one of the most common challenges in chiral method development. The following steps provide a systematic approach to troubleshooting this issue.
Initial Checks
-
Confirm Column Integrity: Ensure the correct chiral column is installed and that it has not been damaged or exhausted. Check the column's performance with a known standard if available.
-
Verify Mobile Phase Composition: Double-check the preparation of the mobile phase, ensuring accurate solvent ratios and the use of high-purity, HPLC-grade solvents.[21]
Systematic Optimization Workflow
The following diagram illustrates a systematic workflow for optimizing the resolution of chroman-4-one enantiomers.
Caption: A workflow for troubleshooting peak tailing in chiral chromatography.
Detailed Troubleshooting Steps
Question: Is the column overloaded?
-
Rationale: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion. [22]On cyclodextrin-based phases, overloading can characteristically cause tailing rather than fronting. [23]* Action: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves significantly, the original sample concentration was too high. [18] Question: Are secondary interactions with the stationary phase causing tailing?
-
Rationale: The hydroxyl and carbonyl groups on chroman-4-ones can interact with active silanol groups on the silica support of the CSP, causing peak tailing. [22]* Action: Add a mobile phase additive to mitigate these secondary interactions.
-
For neutral or acidic chroman-4-ones, add 0.1% TFA to the mobile phase.
-
For basic chroman-4-one derivatives, add 0.1% DEA to the mobile phase. [18] Question: Is the column contaminated or degraded?
-
-
Rationale: Accumulation of strongly retained impurities or degradation of the stationary phase can lead to poor peak shape. [22][24]* Action:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent recommended by the manufacturer (e.g., isopropanol or ethanol for polysaccharide-based columns). [18] 2. Reverse the Column: If flushing in the forward direction is ineffective, try reversing the column (if permitted by the manufacturer) and flushing to dislodge particulates from the inlet frit. [24] 3. Replace the Column: If peak shape does not improve after cleaning, the column may be permanently damaged and require replacement.
-
Experimental Protocols
Protocol 1: Generic Screening Method for Chiral Separation of Chroman-4-ones by HPLC
This protocol provides a starting point for screening different polysaccharide-based CSPs.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Columns:
-
Amylose-based: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Cellulose-based: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
-
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Sample: Racemic chroman-4-one derivative dissolved in the mobile phase at ~1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | n-Hexane/IPA (90:10, v/v) | n-Hexane/IPA (80:20, v/v) | n-Hexane/IPA (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm (or λmax of the compound) | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-10 µL | 5-10 µL | 5-10 µL |
3. Procedure:
-
Equilibrate the first column (e.g., Chiralpak® AD-H) with Condition 1 mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Repeat for Conditions 2 and 3.
-
Switch to the second column (e.g., Chiralcel® OD-H) and repeat steps 1-3.
-
Evaluate the chromatograms for the best separation based on resolution (Rs) and analysis time.
Protocol 2: Mobile Phase Optimization with Additives
This protocol details how to optimize the mobile phase using additives to improve peak shape and resolution.
1. Instrumentation and Materials:
-
As per Protocol 1, using the column and initial mobile phase composition that provided the best initial separation.
-
Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA).
2. Procedure:
-
Prepare three mobile phase variations from the best condition identified in the screening:
-
Mobile Phase A: No additive (control).
-
Mobile Phase B: Add 0.1% TFA (1 mL of TFA per 1 L of mobile phase).
-
Mobile Phase C: Add 0.1% DEA (1 mL of DEA per 1 L of mobile phase).
-
-
Equilibrate the column with Mobile Phase A and inject the sample.
-
Flush the system and equilibrate with Mobile Phase B, then inject the sample.
-
Flush the system and equilibrate with Mobile Phase C, then inject the sample.
-
Compare the chromatograms for improvements in peak symmetry and resolution.
Summary of Key Separation Parameters
The following table summarizes typical starting conditions for the chiral separation of chroman-4-one derivatives on polysaccharide-based CSPs.
| Chromatographic Mode | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Typical Additives |
| Normal-Phase HPLC | Amylose or Cellulose Derivatives | n-Hexane / Alcohol (IPA or EtOH) | 0.1% TFA (for acidic/neutral) or 0.1% DEA (for basic) |
| Reversed-Phase HPLC | Amylose or Cellulose Derivatives | Water or Buffer / Acetonitrile or Methanol | 0.1% Formic Acid or Acetic Acid |
| Supercritical Fluid Chromatography (SFC) | Amylose or Cellulose Derivatives | CO2 / Alcohol (MeOH or EtOH) | 0.1% TFA or DEA |
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
Yáñez, J. A., Andrews, P. K., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181. [Link]
- García-Bocanegra, M., et al. (2022). The separation of ten flavanones using supercritical fluid chromatography and considering achiral and chiral approaches. UVaDOC.
- BenchChem. (2025).
-
Ferey, L., et al. (2025). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Molecules, 30(22), 5267. [Link]
- Kumar, V., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- BenchChem. (2025). An Application Note and Protocol for the Chiral HPLC Separation of 5,7-Difluorochroman-4-ol Enantiomers.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC.
- Yáñez, J. A., et al. (2025). Methods of analysis and separation of chiral flavonoids.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- uHPLCs. (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows.
-
ResearchGate. (n.d.). Determination of the diastereomeric excesses of chiral flavonoids in organs of Citrus aurantium with two-dimensional supercritical fluid chromatography. [Link]
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Ismahan, R., et al. (2025). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
-
Ashenafi, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). [Link]
- Gažáková, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155.
- Ascah, T. (n.d.).
-
Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. [Link]
-
Antos, D., et al. (2025). Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. Journal of Chromatography A, 1736, 466175. [Link]
- Advanced Synthesis & Catalysis. (2020).
-
Parr, M. K., et al. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 161-173. [Link]
-
De Pauw, R., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
- Dolan, J. W. (2010). HPLC Solutions #66: Enantiomer Separations. LCGC North America, 28(1), 42-47.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
Taylor, M. S., & Jacobsen, E. N. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Organic Letters, 9(16), 3121-3124. [Link]
- Journal of Chromatography A. (2014).
- Royal Society of Chemistry. (2025).
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
- Restek. (2021).
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]
- MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 145-164. [Link]
-
ResearchGate. (n.d.). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. [Link]
Sources
- 1. Methods of analysis and separation of chiral flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. uhplcs.com [uhplcs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 24. chiraltech.com [chiraltech.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chroman-4-Ones
Welcome to the technical support center for the NMR analysis of substituted chroman-4-ones. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of their NMR spectra and ensure accurate structural elucidation.
Troubleshooting Guide
This section addresses common challenges encountered during the NMR analysis of substituted chroman-4-ones and provides step-by-step solutions.
Problem 1: Overlapping Signals in the Aromatic Region (δ 6.0-8.0 ppm)
Cause: The protons on the aromatic ring of the chroman-4-one scaffold often have similar electronic environments, leading to close or overlapping chemical shifts in the ¹H NMR spectrum. The substitution pattern on the aromatic ring further complicates this region.
Solution:
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure the sample is of high purity and concentration.
-
Use a high-field NMR spectrometer (≥500 MHz) to maximize signal dispersion.
-
Consider acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) to induce differential chemical shifts. Solvent effects can sometimes resolve overlapping signals.[1][2]
-
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying which aromatic protons are spin-coupled to each other. Cross-peaks in the COSY spectrum will reveal the connectivity of adjacent protons, helping to trace out the aromatic spin system.[3]
-
TOCSY (Total Correlation Spectroscopy): If there are multiple isolated spin systems in the aromatic region, TOCSY can help identify all the protons belonging to a particular spin system.
-
-
Utilize Through-Bond Heteronuclear Correlations:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique to resolve ambiguity. Look for long-range correlations (²J and ³J) between the aromatic protons and nearby carbons, such as the carbonyl carbon (C4) and the carbons of the heterocyclic ring (C2, C3).[4][5] For instance, the proton at C5 will often show a ³J correlation to the C4 carbonyl carbon.
-
Problem 2: Ambiguous Assignment of Methylene Protons at C2 and C3
Cause: The protons on C2 and C3 of the chroman-4-one ring are adjacent and typically appear as triplets (if there are no substituents on C2 or C3). Their chemical shifts can be influenced by substituents on the aromatic ring, making their definitive assignment challenging based on 1D ¹H NMR alone.
Solution:
-
Analyze Chemical Shifts and Splitting Patterns:
-
The protons at C2 (H₂-2) are adjacent to the ring oxygen and are typically found further downfield (δ ~4.5 ppm) compared to the protons at C3 (H₂-3), which are adjacent to the carbonyl group and usually appear around δ ~2.7-2.8 ppm.[6][7]
-
Both sets of protons will typically appear as triplets due to coupling with each other, with a coupling constant of approximately 6-7 Hz.[6]
-
-
Confirm Assignments with 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon.[5] By identifying the chemical shifts of C2 and C3 in the ¹³C NMR spectrum (C2 is typically around 67 ppm and C3 around 37 ppm), you can unambiguously assign the corresponding proton signals.[6]
-
HMBC: Look for key correlations. The H₂-3 protons will show a strong ²J correlation to the C4 carbonyl carbon, while the H₂-2 protons will show a ³J correlation to the same carbon. Additionally, H₂-2 will show a ²J correlation to C3, and H₂-3 will show a ²J correlation to C2.
-
Problem 3: Difficulty in Distinguishing Between Isomers
Cause: The synthesis of substituted chroman-4-ones can sometimes result in a mixture of isomers (e.g., substitution at C5 vs. C7, or cis/trans isomers if C2 and C3 are substituted). Their similar structures can lead to very similar NMR spectra.
Solution:
-
Careful Analysis of Aromatic Coupling Constants:
-
The magnitude of the proton-proton coupling constants (J-values) in the aromatic region can provide crucial information about the substitution pattern. For example, ortho-coupling is typically 7-9 Hz, meta-coupling is 2-3 Hz, and para-coupling is often close to 0 Hz.[7] By carefully analyzing the splitting patterns, you can deduce the relative positions of the aromatic protons and thus the substituents.
-
-
Long-Range HMBC Correlations:
-
HMBC is invaluable for distinguishing isomers. For example, to differentiate between a 5-substituted and a 7-substituted chroman-4-one, look for correlations between the remaining aromatic protons and the carbons of the heterocyclic ring. A proton at C8 in a 7-substituted isomer might show a ³J correlation to C6, which would be absent in a 5-substituted isomer.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
For distinguishing between stereoisomers (e.g., cis vs. trans on a substituted C2 and C3), NOESY is the experiment of choice. This technique identifies protons that are close in space. A cross-peak between two protons indicates they are spatially proximate. The presence or absence of specific NOE cross-peaks can definitively establish the relative stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core chroman-4-one structure?
A1: The following table summarizes the approximate chemical shift ranges for the unsubstituted chroman-4-one core in CDCl₃. Note that these values can be significantly influenced by substituents.[6][7][8]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H₂-2 | ~ 4.45 | ~ 66.9 |
| H₂-3 | ~ 2.66 | ~ 36.9 |
| C-4 | - | ~ 192.0 |
| H-5 | ~ 7.85 | ~ 128.5 |
| H-6 | ~ 7.00 | ~ 121.0 |
| H-7 | ~ 7.45 | ~ 136.0 |
| H-8 | ~ 6.95 | ~ 118.0 |
| C-4a | - | ~ 121.0 |
| C-8a | - | ~ 161.7 |
Q2: How do electron-donating and electron-withdrawing substituents on the aromatic ring affect the NMR spectra?
A2:
-
Electron-Donating Groups (EDGs) like -OH, -OCH₃, and -NH₂ will shield the aromatic protons and carbons, causing their signals to shift upfield (to lower ppm values). The effect is most pronounced at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens will deshield the aromatic nuclei, resulting in a downfield shift (to higher ppm values). Again, this effect is most significant at the ortho and para positions.[7]
Q3: My compound is poorly soluble in CDCl₃. What other solvents can I use, and how will they affect the spectrum?
A3: Common alternative solvents include DMSO-d₆, acetone-d₆, and methanol-d₄.[1][2] Be aware that the choice of solvent can alter the chemical shifts of protons, especially those involved in hydrogen bonding (e.g., -OH protons).[1] It is always good practice to report the solvent used when presenting NMR data. The residual solvent peaks should also be noted to avoid misinterpretation.[9]
Q4: What is the best way to assign the quaternary carbons in the ¹³C NMR spectrum?
A4: Quaternary carbons do not have attached protons and therefore will not show signals in an HSQC spectrum. Their assignment relies heavily on HMBC data. Look for long-range correlations from nearby protons to the quaternary carbon . For example, C4a and C8a can be assigned based on correlations from the aromatic and C2/C3 protons.
Experimental Protocols
Protocol 1: Standard 2D NMR Workflow for Structure Elucidation
-
Sample Preparation: Prepare a solution of the purified chroman-4-one derivative in a suitable deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Acquire 1D Spectra:
-
Obtain a high-quality ¹H NMR spectrum.
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Acquire 2D COSY Spectrum: Use standard parameters to acquire a gradient-enhanced COSY spectrum. This will establish proton-proton connectivities.
-
Acquire 2D HSQC Spectrum: Acquire a gradient-enhanced, edited HSQC spectrum. This will correlate each proton to its directly attached carbon and help differentiate CH/CH₃ signals from CH₂ signals.[5]
-
Acquire 2D HMBC Spectrum: Acquire a gradient-enhanced HMBC spectrum. This is crucial for identifying long-range (2- and 3-bond) proton-carbon correlations, which are key for piecing together the molecular framework and assigning quaternary carbons.[5][10]
-
Data Analysis: Analyze the spectra in the order listed above, building up the structure piece by piece.
Visualizations
Workflow for NMR Analysis of Substituted Chroman-4-ones
Caption: General workflow for the structural elucidation of substituted chroman-4-ones using 1D and 2D NMR techniques.
Key HMBC Correlations in a Chroman-4-one Scaffold
Caption: Diagram illustrating key long-range HMBC correlations in the chroman-4-one core structure.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). Molecules. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). CONICET Digital. [Link]
-
Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. (n.d.). National Institutes of Health. [Link]
-
Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. (n.d.). National Institutes of Health. [Link]
-
(PDF) NMR Chemical Shifts of Common Flavonoids. (2025). ResearchGate. [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. [Link]
-
STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (n.d.). Universitas Islam Indonesia. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]
-
(PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). GUPEA. [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Institutes of Health. [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. (2010). PubMed. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). National Institutes of Health. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]
-
How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
More Complex Spin-Spin Splitting Patterns. (2025). Chemistry LibreTexts. [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. (2025). ResearchGate. [Link]
-
NMR Spectroscopy: Splitting Patterns & Predicting Spectra. (2022). YouTube. [Link]
-
1H NMR: Spin Splitting - Common Spltiting Patterns. (2016). YouTube. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). mnstate.edu. [Link]
-
a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]
-
origin of splitting in nmr spectra. (n.d.). Chemguide. [Link]
-
Interpreting NMR Spectra 1. (2015). YouTube. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 5-Methoxy-2,2-dimethylchroman-4-one and Established Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of novel anticancer agents, using the promising but understudied compound 5-Methoxy-2,2-dimethylchroman-4-one as a primary example. We will objectively compare its potential efficacy against two well-established anticancer agents with distinct mechanisms of action: the conventional chemotherapeutic Doxorubicin and the targeted PI3K inhibitor Alpelisib .
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Recent studies have highlighted the antiproliferative properties of chroman-4-one derivatives against various cancer cell lines, including breast, lung, and colon cancer, making this chemical class a fertile ground for novel drug discovery.[3][4] This guide is designed for researchers in oncology and drug development, offering a robust, side-by-side methodology for assessing cytotoxicity, apoptotic induction, cell cycle effects, and underlying molecular mechanisms.
Profiles of Anticancer Agents
A thorough comparison requires understanding the structural and mechanistic basis of each compound.
Novel Agent: this compound
-
Chemical Class: Chroman-4-one (a derivative of the flavonoid family).
-
Structure: A heterocyclic compound featuring a benzene ring fused to a pyranone ring, with specific methoxy and dimethyl substitutions.
-
Hypothesized Mechanism of Action: While data on this specific molecule is sparse, related chroman-4-one derivatives have been shown to exert anticancer effects through several pathways. These include the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis, and the induction of oxidative stress via the generation of reactive oxygen species (ROS), leading to apoptosis and autophagy.[3][4] The proposed evaluation in this guide aims to elucidate which, if any, of these mechanisms are relevant for this specific derivative.
Known Inhibitor 1: Doxorubicin (Chemotherapy)
-
Chemical Class: Anthracycline antibiotic.
-
Mechanism of Action: Doxorubicin is a cornerstone of chemotherapy that functions primarily as a DNA intercalating agent.[5] It inserts itself between DNA base pairs, obstructing DNA replication and transcription. Furthermore, it inhibits the enzyme topoisomerase II, preventing the re-ligation of DNA strands after replication, which leads to double-strand breaks and the induction of apoptosis.[5][6] Its action is systemic and affects all rapidly dividing cells, leading to its well-known side-effect profile.
Known Inhibitor 2: Alpelisib (Targeted Therapy)
-
Chemical Class: PI3K (Phosphatidylinositol-4,5-bisphosphate 3-kinase) inhibitor.
-
Mechanism of Action: Alpelisib is a targeted therapy that specifically inhibits the alpha-isoform of the PI3K catalytic subunit, which is frequently mutated and activated in certain cancers (e.g., PIK3CA-mutated breast cancer).[7] By blocking PI3K, Alpelisib prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR signaling pathways. This pathway is critical for cell growth, proliferation, and survival.[7][8] Its targeted nature makes it effective only in tumors with a specific genetic profile.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Comparative Experimental Framework
To objectively compare these agents, a multi-pronged experimental approach is essential. This framework proposes a logical flow from broad cytotoxicity screening to specific mechanistic investigation.
Caption: Workflow for the comparative anticancer evaluation.
Cell Viability and Cytotoxicity (MTT Assay)
The first step is to determine the dose-dependent cytotoxic effect of each compound. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]
-
Objective: To calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Rationale: The IC50 value provides a quantitative measure of a drug's potency. Comparing IC50 values is the standard first-pass method for ranking the effectiveness of different compounds.[4] A lower IC50 indicates higher potency.
Apoptosis Induction (Annexin V / Propidium Iodide Staining)
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death (apoptosis).
-
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment.
-
Rationale: This assay differentiates between different modes of cell death. Annexin V binds to phosphatidylserine, a lipid that flips to the outer membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptosis/necrosis).[10] This provides insight into whether the compounds are triggering a controlled apoptotic process or causing general cellular damage.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
Anticancer drugs often exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase).
-
Objective: To determine the distribution of cells in different phases of the cell cycle following treatment.
-
Rationale: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[11][12] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. This allows for the identification of cell cycle arrest, a common mechanism for antiproliferative drugs.[13][14]
Mechanistic Investigation (Western Blotting)
This technique allows for the detection and quantification of specific proteins to confirm the hypothesized mechanisms of action.
-
Objective: To measure changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and specific signaling pathways.
-
Rationale: For our comparison, we would probe for:
-
Apoptosis Markers: Cleaved Caspase-3, PARP cleavage (universal apoptosis indicators).
-
Cell Cycle Markers: Cyclin D1, p21 (for G1 arrest), Cyclin B1 (for G2/M arrest).
-
Pathway-Specific Markers: Phospho-AKT (for Alpelisib), Acetylated-p53 (a potential downstream target of SIRT2 inhibition for the chromanone).[3] This provides direct evidence to support or refute the proposed mechanisms.[15]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear, at-a-glance comparison.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line (e.g., MCF-7) IC50 (µM) | Cell Line (e.g., MDA-MB-231) IC50 (µM) |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
| Alpelisib | Experimental Value | Experimental Value |
| Control (Vehicle) | >100 (or highest conc. tested) | >100 (or highest conc. tested) |
Table 2: Summary of Expected Mechanistic Outcomes
| Assay | This compound | Doxorubicin | Alpelisib |
|---|---|---|---|
| Apoptosis | Increase in Annexin V+ cells | Significant increase in Annexin V+/PI+ cells | Moderate increase in Annexin V+ cells |
| Cell Cycle | Potential G2/M or G1 arrest | G2/M arrest | G1 arrest |
| Western Blot | ↑ Cleaved Caspase-3, ↑ Acetyl-p53 (?) | ↑ Cleaved Caspase-3, ↑ p-H2AX (DNA damage) | ↓ p-AKT, ↑ p21, ↓ Cyclin D1 |
Detailed Experimental Protocols
Adherence to standardized protocols is critical for reproducibility and trustworthiness.
Protocol 1: MTT Cell Viability Assay
Adapted from Abcam and ATCC protocols.[9]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of each compound (e.g., 0.1 to 100 µM). Remove old media and add 100 µL of media containing the respective compound concentrations. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][16]
-
Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Plot cell viability (%) against compound concentration (log scale) to determine the IC50 value using non-linear regression.
Protocol 2: Annexin V/PI Apoptosis Assay
Adapted from standard flow cytometry protocols.[10][17]
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask. After 24 hours, treat with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells (using trypsin). Combine and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[10]
Protocol 3: Cell Cycle Analysis
Adapted from standard flow cytometry protocols.[11][18]
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Fixation: After washing with PBS, resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of staining buffer containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, using a linear scale for fluorescence intensity to resolve the G0/G1, S, and G2/M peaks.[14]
Protocol 4: Western Blotting
Adapted from general Western Blot protocols.[15]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Annexin V staining assay protocol for apoptosis. Abcam.
- (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- Assaying cell cycle status using flow cytometry.
- The Annexin V Apoptosis Assay. University of Virginia School of Medicine.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Breast Cancer Drugs. Johns Hopkins Breast Center.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
- How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
- Targeted Drug Therapy for Breast Cancer. American Cancer Society.
- MTT Cell Proliferation Assay.
- MTT Assay. Protocols.io.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- List of 95 Breast Cancer Medic
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell Cycle Analysis.
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar.
- Anticancer drugs used for the treatment of breast cancer.
- Targeted and immunotherapy drugs for breast cancer. Cancer Research UK.
- Western Blot Protocol. OriGene Technologies Inc.
- Western blot protocol. Abcam.
- What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- General Western Blot Protocol Overview. Novus Biologicals.
- DropBlot: single-cell western blotting of chemically fixed cancer cells. bioRxiv.
- Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calcul
- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
- Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
- Synthesis and biological activity of 5-(4-methoxyphenyl)
- 4-(4-Methoxyphenyl)-5,7-dimethylchroman-2-one.
Sources
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Breast Cancer Drugs [breastcancertrials.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanocellect.com [nanocellect.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. origene.com [origene.com]
- 16. MTT Assay [protocols.io]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Validating In Silico Predicted Targets of 5-Methoxy-2,2-dimethylchroman-4-one: A Comparative Experimental Guide
This guide provides a comprehensive framework for the experimental validation of predicted biological targets for a promising scaffold, 5-Methoxy-2,2-dimethylchroman-4-one. The chroman-4-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] While specific in silico target predictions for this compound are not yet publicly available, this guide will use plausible, hypothetical targets based on the known bioactivities of related chromanone compounds to illustrate the validation process.
We will explore two distinct and complementary experimental approaches to validate the predicted interaction between this compound and its hypothetical targets: Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation, and Bruton's tyrosine kinase (BTK) , a crucial mediator in B-cell signaling implicated in certain cancers and autoimmune diseases. This guide will objectively compare the performance of our lead compound with known inhibitors, providing detailed experimental protocols and supporting data to guide researchers in their validation workflows.
Hypothetical In Silico Target Profile of this compound
For the purpose of this guide, we will assume that in silico screening, using techniques such as molecular docking and pharmacophore modeling, has predicted that this compound may interact with the following protein targets:
| Predicted Target | Rationale for Selection (Based on Chromanone Literature) |
| Cyclooxygenase-2 (COX-2) | Chromanone derivatives have been reported to possess anti-inflammatory properties.[6] |
| Bruton's tyrosine kinase (BTK) | Flavonoids and related phenolic compounds, which share structural similarities with chromanones, are known to modulate kinase activity. |
Experimental Validation Strategy: A Two-Pronged Approach
To build a compelling case for target engagement, it is crucial to employ orthogonal validation methods that assess both direct binding and functional cellular activity.[3] This guide will detail protocols for:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®) to confirm direct binding of the compound to the target protein in a cellular environment.
-
Functional Cellular Assay: A downstream functional assay to measure the compound's effect on the biological activity of the target protein within a relevant cellular context.
Validation of COX-2 as a Target
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify the direct binding of a ligand to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability.
Caption: CETSA® workflow for validating COX-2 target engagement.
-
Cell Culture: Culture U937 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Treat the differentiated U937 cells with 10 µM of this compound, 1 µM of Celecoxib (a known COX-2 inhibitor), or DMSO as a vehicle control for 1 hour at 37°C.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer with protease inhibitors.
-
Heat Treatment: Aliquot the cell lysates and heat them at a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble COX-2 in each sample using Western blotting or an ELISA kit.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA) and plot the percentage of soluble COX-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the DMSO control indicates target engagement.
| Compound | Apparent Melting Temperature (Tm) of COX-2 (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 52.5 | - |
| This compound (10 µM) | 56.0 | +3.5 |
| Celecoxib (1 µM) | 58.2 | +5.7 |
Functional Cellular Assay: Prostaglandin E2 (PGE2) Production Assay
To determine if the binding of this compound to COX-2 translates into functional inhibition, we will measure the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for measuring PGE2 production in LPS-stimulated cells.
-
Cell Seeding: Seed differentiated U937 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM), Celecoxib, or DMSO for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells (except for the unstimulated control) to induce inflammation and COX-2 activity. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
| Compound | IC50 for PGE2 Inhibition (µM) |
| This compound | 12.5 |
| Celecoxib | 0.8 |
Validation of BTK as a Target
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Similar to the COX-2 validation, CETSA® can be employed to confirm the direct binding of this compound to BTK in a relevant cell line.
The protocol is analogous to the one described for COX-2, with the following modifications:
-
Cell Line: Use a human B-cell lymphoma cell line that expresses high levels of BTK (e.g., TMD8).
-
Positive Control: Use a known BTK inhibitor, such as Ibrutinib.
-
Detection: Use a specific anti-BTK antibody for Western blotting or a BTK ELISA kit.
| Compound | Apparent Melting Temperature (Tm) of BTK (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 48.0 | - |
| This compound (10 µM) | 50.5 | +2.5 |
| Ibrutinib (1 µM) | 55.0 | +7.0 |
Functional Cellular Assay: BTK Autophosphorylation Assay
To assess the functional consequence of binding, we will measure the inhibition of BTK autophosphorylation at Tyr223, a critical step in its activation, in B-cell receptor (BCR)-stimulated cells.
Sources
- 1. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 2. scienceopen.com [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Validation guidelines for drug-target prediction methods | Semantic Scholar [semanticscholar.org]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-2,2-dimethylchroman-4-one
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Methoxy-2,2-dimethylchroman-4-one, a heterocyclic compound of interest. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and establishes a framework for the cross-validation of these two powerful analytical techniques, ensuring data integrity and confidence in your results.
The Imperative of Cross-Validation
In the landscape of analytical chemistry, no single method is universally superior.[1] The choice between techniques like HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[2] Cross-validation, the process of comparing results from two distinct analytical methods, is a critical exercise in demonstrating the accuracy and reliability of your data.[3] It provides a comprehensive understanding of a method's performance and is essential when transferring methods between laboratories or when a secondary, confirmatory method is required for regulatory submissions.
This guide will explore the development and validation of both an HPLC and a GC-MS method for the analysis of this compound. We will then detail the process of cross-validation to ensure concordance between the two techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][4] Given the structure of this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the logical starting point.[5]
Experimental Protocol: HPLC Method Development and Validation
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
HPLC-grade acetonitrile, methanol, and water.[5]
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation from potential impurities. A typical starting point would be a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. For chroman-4-one derivatives, a wavelength in the range of 254-320 nm is typically effective.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in methanol and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
The validation of the HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing a placebo sample and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) for both should be ≤ 2%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent sensitivity and selectivity.[2] While this compound may not be sufficiently volatile for direct GC analysis, derivatization can be employed to enhance its volatility.[2]
Experimental Protocol: GC-MS Method Development and Validation
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
High-purity helium as the carrier gas.
-
Silylating agent for derivatization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
2. Derivatization Procedure:
The carbonyl group in this compound can be derivatized to a more volatile silyl enol ether.
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
3. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
4. Method Validation Parameters:
The GC-MS method will be validated for the same parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with acceptance criteria adjusted as appropriate for the technique and its intended application.[8]
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD | ~10 ng/mL | ~1 ng/mL |
| LOQ | ~30 ng/mL | ~3 ng/mL |
| Analysis Time | ~20 minutes | ~30 minutes (including derivatization) |
| Throughput | Higher | Lower |
| Selectivity | Good | Excellent (with MS detection) |
| Derivatization | Not Required | Required |
Cross-Validation of HPLC and GC-MS Methods
The core of this guide is the cross-validation of the two developed methods to ensure the interchangeability and reliability of the analytical data.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Statistical Analysis and Acceptance Criteria
The quantitative results obtained from both the HPLC and GC-MS methods for the same set of samples are compared. A key statistical tool for this comparison is the Bland-Altman plot, which visualizes the agreement between the two methods. The percentage difference between the results from the two methods for each sample should be calculated. An acceptance criterion of ±15% difference for at least 80% of the samples is a common industry standard for demonstrating concordance.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the development, validation, and cross-validation of HPLC and GC-MS methods for the analysis of this compound.
-
HPLC is recommended for routine quality control and high-throughput analysis due to its simplicity, robustness, and lack of a derivatization step.[1]
-
GC-MS serves as an excellent confirmatory technique, offering superior selectivity and sensitivity, which is invaluable for impurity profiling and structural elucidation.[2]
By following the principles of method validation and cross-validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount for advancing drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS. BenchChem.
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. PubMed Central.
- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Analysis. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Corymbolone Analysis. BenchChem.
- Research, Society and Development. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development.
- MDPI. (2021).
- SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column. SIELC Technologies.
- SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate on Newcrom R1 HPLC column. SIELC Technologies.
- MDPI. (2023).
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- BenchChem. (2025). Navigating the Translational Gap: A Comparative Guide to Chroman-4-one Derivatives in Preclinical Research. BenchChem.
- GUPEA. (n.d.).
- Labcompare. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare.
- ScienceDirect. (2015).
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (2022).
- PubMed. (2023).
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central.
- Impact Factor. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. SIELC Technologies.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
Sources
- 1. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
Comparing the efficacy of 5-Methoxy-2,2-dimethylchroman-4-one in different cancer cell lines
An In-Depth Technical Guide to the Efficacy of Methoxy-Substituted Chroman-4-ones and Related Compounds in Cancer Cell Lines
Authored by a Senior Application Scientist
Introduction
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of flavonoids and other natural products. The strategic placement of methoxy (-OCH₃) groups on this scaffold has been a key area of investigation in the development of novel anti-cancer agents. While direct and extensive research on the specific molecule 5-Methoxy-2,2-dimethylchroman-4-one is not widely available in the public domain, a wealth of data exists for structurally related methoxy-substituted chromanones, flavones, and chalcones. This guide provides a comprehensive comparison of the efficacy of these related compounds across various cancer cell lines, synthesizes the mechanistic insights gained from preclinical studies, and offers detailed protocols for their evaluation. We will explore the critical role of methoxylation patterns in determining cytotoxic potency and delve into the molecular pathways these compounds modulate to exert their anti-neoplastic effects.
The Influence of Methoxy Substitution on Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective
The cytotoxic activity of chroman-4-one derivatives is profoundly influenced by the number and position of methoxy substituents on their aromatic rings.[1] Generally, the presence of methoxy groups can enhance lipophilicity, which may improve membrane permeability and cellular uptake. However, an excessive number of methoxy groups can sometimes lead to a decrease in activity, suggesting an optimal balance is required for effective ligand-protein binding and subsequent downstream signaling that leads to cell death.[1]
For instance, studies on methoxyflavones have shown that substitutions on different rings of the flavone structure can dramatically alter their cytotoxic effects on cancer cell lines like the HCC1954 breast cancer line.[1] Similarly, the anticancer and cancer-selective properties of methoxy-4'-amino chalcone derivatives against leukemia cell lines are also heavily dependent on the positioning of the methoxy groups.[2] This underscores the importance of precise structural modifications in optimizing the therapeutic potential of this class of compounds.
Comparative Efficacy Across Different Cancer Cell Lines
The cytotoxic potential of methoxy-substituted chroman-4-one derivatives and related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this potency. Below is a summary of reported IC₅₀ values for various related compounds.
Table 1: Cytotoxicity (IC₅₀) of Methoxy-Substituted Chromanone Derivatives and Related Compounds in Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [3][4][5] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 | Leukemia | 14.2 ± 0.45 | [6] |
| 5,6'-dihydroxy-2',3'-dimethoxyflavone | SCC-25 | Squamous Carcinoma | 40.6 (48h) | [1] |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 | Breast (HER2+) | 8.58 | [1] |
| 5-demethylnobiletin derivative 2 | HepG2 | Liver Cancer | 41.37 | [1] |
| Chroman-2,4-dione derivative 13 | MOLT-4 | Leukemia | 24.4 ± 2.6 | [7] |
| Chroman-2,4-dione derivative 13 | HL-60 | Leukemia | 42.0 ± 2.7 | [7] |
| Chroman-2,4-dione derivative 11 | MCF-7 | Breast Cancer | 68.4 ± 3.9 | [7] |
| 5-Methoxy-indole-dione (ES936) | MIA PaCa-2 | Pancreatic Cancer | 0.108 | [8][9] |
| 5-Methoxy-indole-dione (ES936) | BxPC-3 | Pancreatic Cancer | 0.365 | [8][9] |
Note: This table presents a selection of data from the available literature to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which methoxy-substituted chromanones and related compounds exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[6] This is often accompanied by cell cycle arrest at various phases, preventing cancer cell proliferation.[10]
Apoptosis Induction
Compounds such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) have been shown to induce apoptosis in human leukemia (K562) and hepatoma (SMMC-7721) cells.[4][5][6] The apoptotic process is often characterized by chromatin condensation and the formation of apoptotic bodies.[5][6] Mechanistically, these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, DMC has been observed to down-regulate the anti-apoptotic protein Bcl-2 without affecting the pro-apoptotic protein Bax, thereby lowering the Bcl-2/Bax ratio and promoting cell death.[6] In some cases, the induction of apoptosis is mediated by an increase in intracellular reactive oxygen species (ROS).[4][11]
Cell Cycle Arrest
In addition to apoptosis, many of these compounds can halt the cell cycle, a critical process for tumor growth. For example, 5,7-dimethoxycoumarin has been shown to block the cell cycle in the G0/G1 phase in melanoma cell lines.[10] Similarly, DMC can induce G1 cell cycle arrest in multidrug-resistant hepatoma cells by downregulating cyclin D1 and CDK4.[11] Some methoxy stilbenes, which are structurally related, have been found to cause cell cycle arrest at the G2/M phase in leukemia cells.[12]
Signaling Pathway Modulation
The induction of apoptosis and cell cycle arrest is often the result of the modulation of critical intracellular signaling pathways. The PI3K/Akt pathway, which is a central regulator of cell survival and proliferation, is a common target. DMC has been shown to suppress the PI3K/Akt signaling axis, which in turn leads to apoptosis and cell cycle arrest in hepatoma cells.[11] The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-related kinase (ERK), is another key pathway that can be affected.[10]
Below is a diagram illustrating a generalized mechanism of action for a methoxy-chromanone derivative that induces apoptosis via ROS generation and modulation of the Bcl-2 family proteins.
Caption: A typical experimental workflow for evaluating the anti-cancer efficacy of a test compound.
Conclusion and Future Directions
The available evidence strongly suggests that methoxy-substituted chroman-4-ones and related chemical scaffolds are a promising class of compounds for anti-cancer drug development. Their efficacy is highly dependent on the specific substitution patterns, which dictates their potency and, in some cases, their selectivity for cancer cells. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as PI3K/Akt.
While data on this compound itself is sparse, the insights gained from its structural analogs provide a solid foundation for its investigation. Future research should focus on the systematic synthesis and screening of such derivatives to build a more comprehensive structure-activity relationship profile. Further elucidation of their molecular targets and in vivo efficacy studies will be crucial steps in translating the preclinical promise of these compounds into potential clinical applications.
References
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. [Link]
-
Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. [Link]
-
Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. [Link]
-
Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several human tumor cell lines. [Link]
-
Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. [Link]
-
Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. [Link]
-
Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. [Link]
-
Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. [Link]
-
MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]
-
Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. [Link]
-
Evaluation of in vitro chemosensitivity using human lung cancer cell lines. [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]
-
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. [Link]
-
Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. [Link]
-
Catalytic Double Cyclization Process for Antitumor Agents against Breast Cancer Cell Lines. [Link]
-
Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism. [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. [Link]
-
In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. [Link]
-
Sensitivity of Acute Myelocytic Leukemia Cells to the Dienone Compound VLX1570 Is Associated with Inhibition of the Ubiquitin-Proteasome System. [Link]
-
Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. [Link]
-
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
-
The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. [Link]
-
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. [Link]
-
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. [Link]
-
Antitumour efficacy of MEK inhibitors in human lung cancer cells and their derivatives with acquired resistance to different tyrosine kinase inhibitors. [Link]
-
Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]
-
Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. [Link]
-
1,4-Naphthoquinone (CNN1) Induces Apoptosis through DNA Damage and Promotes Upregulation of H2AFX in Leukemia Multidrug Resistant Cell Line. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Methoxy-2,2-dimethylchroman-4-one and Trolox: An In-Depth Guide to Evaluating Antioxidant Potential
Abstract
This technical guide provides a comprehensive framework for the head-to-head comparison of 5-Methoxy-2,2-dimethylchroman-4-one, a synthetic chromanone derivative, and Trolox, a well-established water-soluble analog of vitamin E. Chromanone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent antioxidant effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exposition on the physicochemical properties, putative mechanisms of antioxidant action, and standardized experimental protocols for evaluating and comparing the antioxidant efficacy of these two compounds. By presenting detailed methodologies for the DPPH and ABTS radical scavenging assays, this document serves as a practical resource for the systematic investigation of novel antioxidant agents.
Introduction: The Therapeutic Promise of Chromanones
Chromanones, a class of heterocyclic compounds, form the structural core of numerous naturally occurring and synthetic molecules with a wide array of pharmacological activities.[1][2] Among these, their capacity to mitigate oxidative stress has garnered significant attention. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1]
This compound is a synthetic derivative of the chromanone scaffold. While specific biological data for this compound is not extensively documented, the chromanone class is known for its antioxidant potential.[1] To rigorously evaluate the antioxidant capacity of this novel compound, a head-to-head comparison with a validated reference standard is imperative.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a cell-permeable, water-soluble analog of vitamin E.[3][4] Its well-characterized antioxidant properties and its use as a standard in various antioxidant assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, make it an ideal reference drug for this comparative analysis.[4] This guide will provide the scientific rationale and detailed experimental protocols necessary to conduct a robust comparison of the antioxidant potential of this compound and Trolox.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its biological activity, influencing its solubility, permeability, and interaction with biological targets. A comparison of these properties for this compound and Trolox is essential for a comprehensive evaluation.
| Property | This compound | Trolox |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₄H₁₈O₄ |
| Molecular Weight | 206.24 g/mol | 250.29 g/mol [3] |
| IUPAC Name | 5-Methoxy-2,2-dimethyl-2,3-dihydrochromen-4-one | 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid[3] |
| LogP (Predicted) | 2.3 | 2.8[3] |
| Water Solubility | Slightly soluble | 0.5 mg/mL (slightly soluble)[5] |
| Appearance | Solid (predicted) | Powder[5] |
Mechanism of Antioxidant Action: A Structural Perspective
The antioxidant activity of both this compound and Trolox is predicted to stem from their shared chromane core structure, which can participate in redox reactions. The primary mechanism for many phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals.[6]
Trolox's antioxidant activity is well-established and attributed to the hydroxyl group on its chromanol ring.[6] This hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting Trolox radical is relatively stable and less reactive.
For this compound, a putative mechanism involves the donation of a hydrogen atom from the benzylic position (the carbon atom adjacent to the aromatic ring and the carbonyl group). The presence of the methoxy group on the aromatic ring can also influence the compound's redox potential.
Caption: Proposed radical scavenging mechanisms.
Experimental Protocols for Head-to-Head Comparison
To empirically compare the antioxidant activities of this compound and Trolox, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose due to their simplicity, reliability, and high throughput.[7][8]
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant.[8][9] The donation of a hydrogen atom or electron to DPPH results in the formation of a non-radical form, leading to a color change to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[8][9]
Reagents and Materials:
-
This compound
-
Trolox (reference standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Trolox in methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Assay:
-
Add 100 µL of each dilution of the test compound and Trolox to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of methanol and 100 µL of the respective dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the sample.
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound. A lower IC₅₀ value indicates a higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7][11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[7]
Reagents and Materials:
-
This compound
-
Trolox (reference standard)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Assay:
-
Prepare serial dilutions of the test compound and Trolox as described for the DPPH assay.
-
Add 10 µL of each dilution to the wells of a 96-well plate.
-
Add 190 µL of the ABTS working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this standard curve and is expressed as µM of Trolox equivalents per µM of the test compound.
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical data that could be obtained from the DPPH and ABTS assays to illustrate the comparison between this compound and Trolox.
| Compound | DPPH Assay (IC₅₀ in µM) | ABTS Assay (TEAC Value) |
| This compound | 45.8 | 0.85 |
| Trolox | 25.2 | 1.00 (by definition) |
Interpretation:
-
DPPH Assay: In this hypothetical scenario, Trolox exhibits a lower IC₅₀ value (25.2 µM) compared to this compound (45.8 µM), suggesting that Trolox is a more potent scavenger of the DPPH radical.
-
ABTS Assay: The TEAC value of this compound is 0.85, indicating that its antioxidant capacity in this assay is 85% of that of Trolox.
Discussion and Future Perspectives
Based on the hypothetical data, this compound demonstrates antioxidant activity, albeit with a lower potency than the reference standard, Trolox. The structural differences, particularly the presence of a free hydroxyl group on the chromanol ring of Trolox, likely contribute to its superior radical scavenging ability.
Further investigations are warranted to fully characterize the antioxidant potential of this compound. These could include:
-
Cell-based antioxidant assays: To evaluate its protective effects against oxidative stress in a biological system.
-
Exploration of other biological activities: Given the known anticancer properties of some chromanone derivatives, it would be valuable to screen this compound for its cytotoxic effects against various cancer cell lines.[1][13]
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could provide insights into the structural features that are crucial for its antioxidant activity and could lead to the development of more potent derivatives.
Conclusion
This guide has provided a comprehensive framework for the head-to-head comparison of the antioxidant potential of this compound and the reference drug, Trolox. By following the detailed experimental protocols for the DPPH and ABTS assays, researchers can obtain robust and comparable data to evaluate the efficacy of this novel chromanone derivative. While further studies are necessary to fully elucidate its biological activity profile, the methodologies outlined herein provide a solid foundation for its initial characterization as a potential antioxidant agent.
References
-
Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). National Center for Biotechnology Information. Available at: [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). National Center for Biotechnology Information. Available at: [Link]
-
New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Trolox. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 5-Methoxy-4-Chromanone. Retrieved January 6, 2026, from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]
-
PubChem. (n.d.). Trolox. Retrieved January 6, 2026, from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
-
Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]
-
Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. ResearchGate. Available at: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Matellio. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available at: [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011). National Center for Biotechnology Information. Available at: [Link]
-
Studies on the antioxidant activity of some chromonylrhodanine derivatives. (2015). PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Oxidative Stress: The Role of Trolox in Cellular Protection. Available at: [Link]
-
Wikipedia. (n.d.). Trolox. Retrieved January 6, 2026, from [Link]
-
On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. (2009). ACS Publications. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Trolox [sigmaaldrich.com]
- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Methoxy-2,2-dimethylchroman-4-one and its Analogs as Potential Anticancer Agents
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Promise of the Chroman-4-one Scaffold
The chroman-4-one moiety is a privileged heterocyclic structure found in a plethora of natural products and synthetic compounds.[1] This scaffold is recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2] The biological activity of chroman-4-one derivatives is highly dependent on the substitution pattern around the core ring structure, making it a versatile template for the design of novel therapeutic agents. Our focus is on 5-Methoxy-2,2-dimethylchroman-4-one, a specific derivative with potential for further development. Given the established role of chroman-4-ones in inhibiting cancer cell proliferation, this guide explores its potential and that of its analogs as targeted anticancer agents through in silico molecular docking studies.
Rationale for Target Selection: VEGFR-2 and CDK4 in Oncology
To rationally design and evaluate the therapeutic potential of our lead compound and its analogs, we have selected two well-validated protein targets in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4).
-
VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.
-
CDK4: As a key regulator of the cell cycle, CDK4, in complex with Cyclin D, controls the G1 to S phase transition.[4] Dysregulation of the CDK4/Cyclin D axis is a common feature in many cancers, leading to uncontrolled cell proliferation.
Design of this compound Analogs
In the absence of extensive published data on specific analogs of this compound, we propose a series of hypothetical analogs for this comparative study. The design of these analogs is based on established structure-activity relationships (SAR) for the broader chroman-4-one class, aiming to explore the impact of substitutions at key positions on binding affinity to our selected targets.
Table 1: Proposed Analogs of this compound for In Silico Screening
| Compound ID | Structure | Rationale for Modification |
| LEAD-001 | This compound (Parent Compound) | Baseline compound for comparison. |
| ANALOG-A1 | 7-Hydroxy-5-methoxy-2,2-dimethylchroman-4-one | Introduction of a hydroxyl group at the 7-position to explore potential new hydrogen bond interactions. |
| ANALOG-A2 | 7-Amino-5-methoxy-2,2-dimethylchroman-4-one | Replacement of the hydroxyl with an amino group to investigate the effect of a basic moiety. |
| ANALOG-B1 | 5-Hydroxy-2,2-dimethylchroman-4-one | Demethylation of the 5-methoxy group to assess the role of the methoxy in binding. |
| ANALOG-C1 | 5-Methoxy-2,2-dimethyl-7-nitrochroman-4-one | Introduction of a nitro group to explore the impact of a strong electron-withdrawing group. |
Comparative Docking Study: Methodology
This section provides a detailed, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Experimental Workflow: Molecular Docking
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Protein Preparation:
-
Download the crystal structures of VEGFR-2 (PDB ID: 2OH4) and CDK4 (PDB ID: 2W9Z) from the RCSB Protein Data Bank.
-
Remove water molecules and co-crystallized ligands from the protein structures.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the structures of this compound and its analogs using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the ATP-binding site of VEGFR-2 and CDK4 based on the position of the co-crystallized inhibitor in the downloaded PDB files.
-
Define a grid box that encompasses the entire binding pocket, typically with dimensions of 25 x 25 x 25 Å, centered on the active site.
-
-
Molecular Docking with AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.
-
Execute the docking simulation using the Vina command-line interface.
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinity (docking score) for the best binding pose of each ligand.
-
Visualize the protein-ligand complexes using a molecular visualization tool (e.g., PyMOL or UCSF Chimera) to examine the binding interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Hypothetical Results and Comparative Analysis
The following tables present hypothetical docking scores and binding interactions for the parent compound and its analogs against VEGFR-2 and CDK4. These results are for illustrative purposes to demonstrate how a comparative analysis would be conducted.
Table 2: Hypothetical Docking Scores (kcal/mol) and Key Interactions with VEGFR-2 (PDB: 2OH4)
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| LEAD-001 | -8.5 | Cys919 | Val848, Ala866, Leu889 |
| ANALOG-A1 | -9.2 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| ANALOG-A2 | -9.0 | Cys919, Glu885 | Val848, Leu889, Leu1035 |
| ANALOG-B1 | -8.8 | Cys919 | Val848, Ala866, Leu889 |
| ANALOG-C1 | -7.9 | None | Val848, Leu1035 |
Table 3: Hypothetical Docking Scores (kcal/mol) and Key Interactions with CDK4 (PDB: 2W9Z)
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| LEAD-001 | -7.8 | Val96 | Ile12, Val20, Ala150 |
| ANALOG-A1 | -8.5 | Val96, Lys35 | Ile12, Val20, Ala150, Leu144 |
| ANALOG-A2 | -8.3 | Val96, Asp99 | Ile12, Val20, Leu144 |
| ANALOG-B1 | -8.0 | Val96 | Ile12, Val20, Ala150 |
| ANALOG-C1 | -7.2 | None | Ile12, Ala150 |
Analysis of Hypothetical Findings:
-
ANALOG-A1 shows the most promising binding affinity for both VEGFR-2 and CDK4. The introduction of the 7-hydroxy group appears to facilitate additional hydrogen bond interactions within the active sites of both kinases, leading to a more stable complex.
-
The 7-amino group in ANALOG-A2 also improves binding compared to the parent compound, suggesting that this position is favorable for introducing hydrogen bond donors/acceptors.
-
Demethylation of the 5-methoxy group (ANALOG-B1 ) has a modest, positive impact, indicating that the methoxy group may not be essential for binding and could be a site for further modification.
-
The introduction of a bulky, electron-withdrawing nitro group (ANALOG-C1 ) is detrimental to binding in both targets, likely due to steric hindrance and unfavorable electrostatic interactions.
Experimental Validation: In Vitro Kinase Assays
The in silico predictions from the docking study should be validated through experimental assays. The following are standard protocols for in vitro kinase assays for VEGFR-2 and CDK4.
VEGFR-2 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[3]
-
Reaction Setup: Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Data Analysis: Measure the luminescence signal and calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
CDK4/Cyclin D1 Kinase Assay Protocol
Similar to the VEGFR-2 assay, the CDK4 assay measures the inhibition of substrate phosphorylation.[5]
-
Reaction Setup: Prepare a reaction mixture containing the active CDK4/Cyclin D1 complex, a specific substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Use a suitable detection method, such as an ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
-
Data Analysis: Determine the IC50 values for each compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs as potential anticancer agents. The in silico docking studies, although based on hypothetical analogs, demonstrate a rational approach to lead optimization. The proposed experimental protocols for in vitro kinase assays are essential for validating the computational predictions.
Future work should focus on the synthesis of the proposed analogs and the experimental determination of their IC50 values against VEGFR-2, CDK4, and a panel of cancer cell lines. Further optimization of the most promising analogs, guided by the structure-activity relationships established in these initial studies, could lead to the development of novel and effective anticancer therapeutics based on the versatile chroman-4-one scaffold.
References
-
CDK4-CyclinD1 Datasheet. Sino Biological. (URL: [Link])
-
CDK4+Cyclin D1 NanoBRET Kinase Assay. Reaction Biology. (URL: [Link])
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
CDK4 Assay Kit. BPS Bioscience. (URL: [Link])
-
Measurement of cdk4 kinase activity using an affinity peptide-tagging technology. PubMed. (URL: [Link])
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. (URL: [Link])
-
The IC50 values of the chalcone methoxy derivatives 3a and 5a. ResearchGate. (URL: [Link])
-
Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Semantic Scholar. (URL: [Link])
-
Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. National Institutes of Health. (URL: [Link])
-
Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. MDPI. (URL: [Link])
-
Examples of the bioactive compounds with a 3-substituent chroman-4-one moiety. ResearchGate. (URL: [Link])
-
Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed. (URL: [Link])
-
Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. (URL: [Link])
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. (URL: [Link])
-
Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. (URL: [Link])
-
Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. Wiley Online Library. (URL: [Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of cdk4 kinase activity using an affinity peptide-tagging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
Safety Operating Guide
A Guide to the Proper Disposal of 5-Methoxy-2,2-dimethylchroman-4-one: A Protocol Rooted in Safety and Compliance
As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical reagents we employ. This guide provides a detailed operational and disposal plan for 5-Methoxy-2,2-dimethylchroman-4-one (CAS No. 98910-61-3). In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound after a thorough search, we must adopt the principle of prudent practice: treat the substance as hazardous chemical waste . This protocol is therefore synthesized from established best practices and regulatory guidelines to ensure the safety of laboratory personnel and environmental stewardship.
The Foundational Principle: Hazard Assessment in the Absence of Data
The initial step in any disposal workflow is waste characterization. Without a manufacturer's SDS, we cannot definitively know the specific toxicological, ecotoxicological, or reactivity hazards of this compound. Therefore, the most trustworthy and scientifically sound approach is to assume it possesses hazardous characteristics. This decision preempts accidental exposure, environmental release, or dangerous reactions from improper handling. All chemical waste is regulated, and it is imperative that it is not disposed of in regular trash or down the sewer system.[1] The majority of chemical wastes must be managed through an institution's Environmental Health and Safety (EHS) program.[1]
This conservative approach ensures compliance with the overarching principles of laboratory safety and hazardous waste regulations, which mandate that unknown substances be handled with the highest level of caution.
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, it is crucial to establish a safe working environment. All handling of this compound, including weighing, transferring, or preparing for disposal, should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The table below summarizes the minimum required PPE for handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes of the compound or solvents used during the disposal and rinsing process. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a common and effective choice for many organic compounds). | Prevents dermal absorption, which is a primary route of exposure for many laboratory chemicals. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills and dropped items, such as glassware. |
Step-by-Step Disposal Workflow
The disposal process must be systematic to ensure safety and regulatory compliance. The following steps provide a direct, procedural guide for managing waste containing this compound.
-
Designate a Waste Container: Select a dedicated container for the collection of this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or Borosilicate Glass) and be in good condition, free of cracks or leaks, with a secure, screw-top lid.[1]
-
Segregate Waste Streams: This is a critical safety measure. Do not mix this waste with other chemical waste streams.[2] Incompatible chemicals can react violently, produce toxic gases, or generate excessive heat. This container should be used exclusively for:
-
Pure, unused this compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, weigh paper, or absorbent pads used during cleanup.
-
Proper labeling is a legal requirement and essential for preventing accidents. Your institution's EHS office will provide specific label formats, but all labels must include the following information:
-
The words "Hazardous Waste ".[3]
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
Approximate Concentration and Constituents: List all components in the container, including solvents, with their estimated percentages.[2]
-
Hazard Identification: Since the specific hazards are unknown, it is prudent to list potential hazards based on similar structures, such as "Irritant" and "Environmental Hazard."
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and the date the container was first used for waste accumulation.
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel and should be located at or near the point of generation. The container must be kept closed at all times except when waste is being added.[3] Ensure the storage location is away from drains and incompatible materials.
Once the container is full (typically defined as 80-90% capacity to allow for vapor expansion[2]), or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup. Follow your institution's specific procedures, which may involve submitting an online form or attaching a specific tag to the container.
The logical flow of this disposal process is illustrated in the diagram below.
Sources
Navigating the Safe Handling of 5-Methoxy-2,2-dimethylchroman-4-one: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methoxy-2,2-dimethylchroman-4-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: A Hazard Profile
Based on data for analogous chromanone derivatives, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.
These potential hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to minimize exposure and ensure a safe working environment.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. It is the last line of defense against exposure and must be chosen based on a comprehensive risk assessment of the specific procedures being undertaken.[4][5][6]
A Multi-Layered Defense: Recommended PPE
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against chemical splashes and airborne particles that can cause serious eye irritation.[7][8][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to irritation and potential systemic toxicity. Gloves should be inspected for integrity before each use and changed frequently.[8][9][10] |
| Body Protection | A laboratory coat or a chemical-resistant apron worn over long-sleeved clothing | To protect the skin and personal clothing from contamination in the event of a spill or splash.[8][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[1][8][9] |
| Foot Protection | Closed-toe shoes | To protect the feet from potential spills and falling objects.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.[11]
-
Assemble all necessary equipment, including spatulas, weighing paper, beakers, and solvents, to minimize movement within the laboratory.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]
-
Inspect all PPE for any signs of damage or wear before use.
2. Donning PPE:
-
Put on your lab coat, followed by safety goggles and a face shield.
-
Don the appropriate respirator if working outside of a fume hood.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
3. Chemical Handling:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a fume hood to control dust. Use appropriate tools to handle the powder and avoid creating airborne particles.[1]
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure the process is conducted within a fume hood.
4. Post-Handling:
-
Decontamination: After handling is complete, thoroughly decontaminate the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.[12][13]
Waste Segregation and Disposal Workflow
Caption: Decision-making workflow for the proper disposal of waste.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container for solids.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, sealed, and properly labeled hazardous waste container for liquids. It is crucial to segregate halogenated and non-halogenated waste streams as required by your institution's waste management policy.[14][15]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[13]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste management company.[12]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[12]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and scientific integrity within your laboratory, ensuring the well-being of yourself, your colleagues, and the environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). OSHA.
- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). OSHA.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. (n.d.). Benchchem.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
- Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Safety Data Sheet. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.
- SAFETY DATA SHEET. (2024, August 5). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, May 5). Sigma-Aldrich.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- SAFETY DATA SHEET. (2025, August 6). TCI Chemicals.
- 8-Methoxy-2,2-dimethylchroman-4-one Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
- Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- The disposal of laboratory waste. (2021, July 20). University of Reading.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Navigating the Disposal of Specialized Laboratory Reagents: A Procedural Guide. (n.d.). Benchchem.
- Laboratory Hazardous Waste Disposal Guideline – HS321. (n.d.). UNSW Sydney.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 6. safetyculture.com [safetyculture.com]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. trimaco.com [trimaco.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. unsw.edu.au [unsw.edu.au]
- 14. reading.ac.uk [reading.ac.uk]
- 15. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
